Terbuchlor
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO2/c1-6-7-11-22-13-20(16(21)12-19)17-14(2)9-8-10-15(17)18(3,4)5/h8-10H,6-7,11-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMBZDZHRAFLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCN(C1=C(C=CC=C1C(C)(C)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042442 | |
| Record name | Terbuchlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4212-93-5 | |
| Record name | Terbuchlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbuchlor [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbuchlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBUCHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84TRN22MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Terbuchlor's Mechanism of Action on Very Long-Chain Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbuchlor, a member of the chloroacetamide class of herbicides, exerts its phytotoxic effects by potently inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the molecular mechanism underlying this inhibition, focusing on the core enzymatic target and the consequential impact on plant physiology. This document summarizes available quantitative data for related compounds, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.
Introduction: The Critical Role of Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) are aliphatic carboxylic acids with chain lengths of 20 carbons or more. In plants, these molecules are fundamental components of various essential structures, including:
-
Cuticular Waxes: Forming a protective layer on the plant surface to prevent water loss and protect against environmental stresses.
-
Suberin: A key component of the cell wall in specific tissues, such as the root endodermis, providing a barrier to water and solute movement.
-
Sphingolipids: A class of lipids that are critical for membrane structure and function, as well as signal transduction.
The biosynthesis of VLCFAs is a vital process for plant growth and development, making it a prime target for herbicidal action.
The VLCFA Synthesis Pathway: A Step-by-Step Elongation
VLCFA synthesis occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer (typically C16 or C18). The elongation cycle consists of four key reactions:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA. This is the rate-limiting step in the elongation cycle.
-
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group, forming a β-hydroxyacyl-CoA.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond, resulting in an enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to produce a saturated acyl-CoA that is two carbons longer than the original primer.
This elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be channeled into various metabolic pathways.
Mechanism of Action of this compound
This compound, as a chloroacetamide herbicide, primarily targets the initial and rate-limiting condensation step of VLCFA synthesis.
Molecular Target: β-Ketoacyl-CoA Synthase (KCS)
The molecular target of this compound is the β-ketoacyl-CoA synthase (KCS) enzyme. By inhibiting KCS, this compound effectively blocks the entire VLCFA elongation pathway. This leads to a depletion of VLCFAs and their derivatives, which are essential for the formation of critical plant structures.
Mode of Inhibition: Irreversible and Competitive
The inhibition of KCS by chloroacetamides like this compound is characterized as:
-
Irreversible: It is proposed that the chloroacetamide molecule forms a covalent bond with a cysteine residue within the active site of the KCS enzyme. This irreversible binding permanently inactivates the enzyme.
-
Competitive with Acyl-CoA: Chloroacetamides compete with the long-chain acyl-CoA substrate for binding to the active site of KCS. However, they do not compete with malonyl-CoA.
Quantitative Data on Chloroacetamide Inhibition
| Herbicide | Target Organism/System | Parameter | Value | Reference |
| Metazachlor | Cucumis sativus (cucumber) seedlings | IC50 (VLCFA formation) | 10 - 100 nM | [1][2] |
| Metazachlor | Hordeum vulgare (barley) seedlings | IC50 (VLCFA formation) | 10 - 100 nM | [2] |
Note: The IC50 values represent the concentration of the herbicide required to inhibit the formation of VLCFAs by 50% in whole plant or seedling assays.
Experimental Protocols
The following sections detail composite methodologies for key experiments used to elucidate the mechanism of action of chloroacetamide herbicides on VLCFA synthesis.
Heterologous Expression of KCS and In Vivo Inhibition Assay in Yeast
This protocol is adapted from studies investigating the inhibition of plant KCS enzymes by various herbicides.
Objective: To express a plant-derived KCS enzyme in Saccharomyces cerevisiae and assess its inhibition by this compound.
Methodology:
-
Gene Cloning and Vector Construction:
-
Isolate the full-length cDNA of the target KCS gene from the plant of interest.
-
Clone the KCS cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Select for transformed colonies on appropriate selection media.
-
-
Yeast Culture and Induction:
-
Grow a pre-culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., raffinose).
-
Inoculate a larger culture with the pre-culture and grow to mid-log phase.
-
Induce the expression of the KCS gene by adding galactose to the culture medium.
-
-
Herbicide Treatment:
-
To induced cultures, add this compound at a range of concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Incubate the cultures for a defined period (e.g., 24-48 hours) to allow for fatty acid synthesis.
-
-
Fatty Acid Analysis:
-
Harvest the yeast cells by centrifugation.
-
Perform a total lipid extraction using a chloroform:methanol-based method.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transmethylation.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species, including VLCFAs.
-
-
Data Analysis:
-
Calculate the percentage of VLCFAs relative to the total fatty acids for each treatment.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of VLCFA synthesis against the logarithm of the this compound concentration.
-
In Vivo VLCFA Synthesis Inhibition Assay in Plant Seedlings
Objective: To measure the effect of this compound on VLCFA synthesis in whole plant seedlings.
Methodology:
-
Plant Growth:
-
Germinate and grow seedlings of a susceptible plant species (e.g., cucumber, barley) in a hydroponic or agar-based medium.
-
-
Herbicide Treatment:
-
Transfer seedlings to a medium containing various concentrations of this compound.
-
Incubate the seedlings for a specific duration (e.g., 2-6 hours).
-
-
Radiolabeling:
-
Add a radiolabeled precursor for fatty acid synthesis, such as [14C]-malonic acid or [14C]-acetate, to the incubation medium.
-
Continue the incubation to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
-
Lipid Extraction and Analysis:
-
Harvest the plant tissue and perform a total lipid extraction.
-
Prepare FAMEs from the lipid extract.
-
Separate the FAMEs using high-performance liquid chromatography (HPLC) equipped with a radioactivity detector or by thin-layer chromatography (TLC) followed by autoradiography.
-
Quantify the radioactivity incorporated into the different fatty acid fractions, including VLCFAs.
-
-
Data Analysis:
-
Determine the level of VLCFA synthesis inhibition at each this compound concentration relative to the untreated control.
-
Calculate the IC50 value for VLCFA synthesis inhibition.
-
Conclusion
This compound acts as a potent inhibitor of VLCFA synthesis in plants by irreversibly binding to and inactivating the KCS enzyme, the rate-limiting step in the fatty acid elongation cycle. This disruption of VLCFA production leads to a deficiency in essential structural components like cuticular waxes and membrane lipids, ultimately resulting in plant death. While specific quantitative data for this compound's direct inhibition of KCS is limited, the methodologies outlined in this guide provide a framework for its determination and further investigation into the precise molecular interactions between chloroacetamide herbicides and their target enzyme. Understanding this mechanism is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.
References
Terbuchlor: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 4212-93-5 Chemical Name: N-(butoxymethyl)-N-(2-(tert-butyl)-6-methylphenyl)-2-chloroacetamide
This in-depth technical guide provides a comprehensive overview of Terbuchlor, a chloroacetamide herbicide. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on its mechanism of action, synthesis, biological effects, and analytical methodologies.
Core Concepts
This compound is a synthetic herbicide primarily used for the control of annual grasses and some broadleaf weeds.[1] Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. Emerging research also suggests potential activity as a kinase inhibitor with implications for apoptosis induction in cancer cells.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈ClNO₂ | [1] |
| Molecular Weight | 325.88 g/mol | |
| Appearance | Solid (form may vary) | |
| IUPAC Name | N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide |
Mechanism of Action
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mode of action of this compound as a herbicide is the inhibition of the VLCFA elongation pathway.[1][2] VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of various cellular structures, including the cuticle, seed storage lipids, and membrane lipids.
The VLCFA elongation process is a four-step cycle that occurs in the endoplasmic reticulum. Chloroacetamide herbicides, including this compound, specifically target the first and rate-limiting step of this cycle: the condensation of malonyl-CoA with a long-chain acyl-CoA, which is catalyzed by the VLCFA synthase enzyme complex.[3] Inhibition of this step disrupts the production of VLCFAs, leading to an accumulation of shorter-chain fatty acids and a depletion of essential longer-chain fatty acids. This disruption of lipid homeostasis ultimately leads to impaired cell division, abnormal growth, and death of the susceptible plant.
Potential as a Kinase Inhibitor and Apoptosis Inducer
Some evidence suggests that this compound may also function as a kinase inhibitor, which could contribute to its biological effects beyond herbicidal activity. Kinases are crucial enzymes in cellular signaling pathways that regulate processes such as cell growth, proliferation, and apoptosis (programmed cell death). By inhibiting specific kinases, this compound could potentially disrupt these pathways in cancer cells, leading to apoptosis. However, detailed studies, including specific kinase targets and IC₅₀ values for this compound, are not yet available in the public domain.
Synthesis of this compound
The synthesis of this compound, N-(butoxymethyl)-N-(2-(tert-butyl)-6-methylphenyl)-2-chloroacetamide, typically involves a multi-step process. While a detailed, step-by-step experimental protocol for this compound is not publicly available, the general synthetic route for N-substituted chloroacetamides can be inferred from the chemical literature. A plausible synthetic pathway is outlined below.
A general procedure for the synthesis of related N-substituted chloroacetamides involves the chloroacetylation of the corresponding aniline derivative.
General Experimental Protocol for N-Aryl Chloroacetamide Synthesis
Materials:
-
Aryl amine (e.g., 2-(tert-butyl)-6-methylaniline)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
The aryl amine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A base is added to the solution to neutralize the HCl byproduct generated during the reaction.
-
The solution is cooled in an ice bath.
-
Chloroacetyl chloride is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is monitored by thin-layer chromatography (TLC) to determine completion.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude N-aryl-2-chloroacetamide.
-
The crude product is purified by recrystallization or column chromatography.
The subsequent alkoxymethylation step to introduce the butoxymethyl group would involve reacting the N-substituted chloroacetamide with formaldehyde and n-butanol under appropriate catalytic conditions.
Biological Activity and Efficacy
Herbicidal Efficacy
This compound is effective against a range of annual grasses and some broadleaf weeds. Its pre-emergence application prevents the germination and establishment of susceptible weed species. Quantitative data on the efficacy of this compound against specific weed species is not extensively available in the public literature. Efficacy can be influenced by factors such as soil type, moisture, and application rate.
Potential Anticancer Activity
The suggested kinase inhibitory and apoptosis-inducing properties of this compound warrant further investigation for its potential as an anticancer agent.
Experimental Protocol: Annexin V-FITC Apoptosis Assay
This protocol provides a general framework for assessing apoptosis induced by a test compound like this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Analytical Methods
The detection and quantification of this compound residues in environmental samples are crucial for monitoring and regulatory purposes. Various analytical techniques can be employed for this purpose.
Sample Preparation
Extraction of this compound from complex matrices like soil and water is a critical first step. Common extraction techniques include:
-
Solid-Phase Extraction (SPE): A highly effective method for extracting and concentrating analytes from liquid samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and widely used method for pesticide residue analysis in various matrices.
-
Soxhlet Extraction: A classical method for extracting compounds from solid samples.
-
Ultrasonic Extraction: Uses high-frequency sound waves to facilitate the extraction of analytes.
Instrumental Analysis
The final determination of this compound concentration is typically performed using chromatographic techniques coupled with sensitive detectors.
| Technique | Detector | Description |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | GC-MS provides excellent separation and definitive identification of the analyte based on its mass spectrum. |
| Electron Capture Detector (ECD) | ECD is highly sensitive to halogenated compounds like this compound. | |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) or Tandem MS (MS/MS) | LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC. |
| UV-Vis Detector | A common detector for HPLC, although it may be less sensitive and specific than MS. |
Table 2: Common Analytical Techniques for this compound Analysis
Conclusion and Future Directions
This compound is an effective chloroacetamide herbicide with a well-established primary mechanism of action involving the inhibition of VLCFA synthesis. The potential for this compound to act as a kinase inhibitor and induce apoptosis opens up new avenues for research, particularly in the context of cancer therapy. Future research should focus on:
-
Determining the specific kinase targets of this compound and its IC₅₀ values.
-
Conducting detailed studies to quantify the apoptosis-inducing effects of this compound in various cancer cell lines.
-
Elucidating the full spectrum of its herbicidal efficacy against a broader range of weed species under different environmental conditions.
-
Developing and validating robust and sensitive analytical methods for routine monitoring of this compound residues in the environment.
This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current knowledge on this compound and highlighting key areas for future investigation.
References
- 1. N-Butoxymethyl-N-(6-tert-butyl-2-methylphenyl)-2-chloroacetamide CAS#: 4212-93-5 [amp.chemicalbook.com]
- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbuchlor Degradation in Soil: A Technical Whitepaper on Core Pathways and Experimental Analysis
Disclaimer: Scientific literature detailing the specific degradation pathways of terbuchlor in soil is limited. This document presents a hypothesized degradation pathway for this compound based on established degradation mechanisms of structurally analogous chloroacetanilide herbicides, such as alachlor, butachlor, and metolachlor. The quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as representative for this class of herbicides.
Introduction
This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide class. Its efficacy in weed control necessitates a thorough understanding of its environmental fate, particularly its degradation in soil, to assess its persistence, potential for groundwater contamination, and overall environmental risk. The degradation of chloroacetanilide herbicides in soil is a complex process involving both biotic and abiotic mechanisms. Microbial activity is considered the primary driver of their transformation in the soil environment.[1][2]
This technical guide provides an in-depth overview of the core degradation pathways of this compound in soil, based on the known metabolism of similar chloroacetanilide compounds. It includes detailed experimental protocols for studying these degradation processes and summarizes relevant quantitative data to aid researchers, scientists, and professionals in drug development and environmental science.
Hypothesized Degradation Pathways of this compound in Soil
The degradation of this compound in soil is expected to proceed through several key transformation steps, primarily mediated by soil microorganisms. These pathways involve modifications of the N-alkoxymethyl and chloroacetyl groups, leading to the formation of various polar metabolites. The principal degradation mechanisms for chloroacetanilide herbicides include N-dealkylation, dechlorination, and conjugation.[3][4][5]
Biotic Degradation
Microbial metabolism is the most significant factor in the breakdown of chloroacetanilide herbicides in soil. The primary biotic degradation pathways are hypothesized to be:
-
N-Dealkylation: The initial and a crucial step in the degradation of many chloroacetanilides is the removal of the N-alkoxymethyl group. For this compound, this would involve the cleavage of the butoxymethyl group to form N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide.
-
Dechlorination and Conjugation: The chlorine atom on the acetyl group is a key site for microbial attack. Dechlorination can occur through hydrolytic or reductive processes. A common mechanism is the conjugation of the herbicide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) present in various soil microorganisms. This is followed by further metabolism to form cysteine and, subsequently, sulfonic acid (ESA) and oxanilic acid (OA) metabolites. These polar metabolites are more mobile in soil and are frequently detected in groundwater.
-
Hydroxylation: The aromatic ring can undergo hydroxylation, leading to the formation of phenolic derivatives.
-
Mineralization: Complete degradation, or mineralization, results in the formation of CO2, water, and inorganic chloride. However, complete mineralization of the aromatic ring of chloroacetanilides is often slow.
Abiotic Degradation
Abiotic processes, such as hydrolysis and photolysis, are generally considered to play a minor role in the overall degradation of chloroacetanilide herbicides in soil compared to microbial degradation.
-
Hydrolysis: Chemical hydrolysis of the chloroacetyl group can occur, but it is typically a slow process under normal soil pH conditions.
-
Photodegradation: On the soil surface, photodegradation by sunlight can contribute to the transformation of this compound, but its significance diminishes with soil depth.
The following diagram illustrates the hypothesized degradation pathway of this compound in soil, based on the known transformations of analogous chloroacetanilide herbicides.
Quantitative Data on Chloroacetanilide Herbicide Degradation in Soil
| Herbicide | Soil Type | Condition | Half-life (DT50) in days | Reference(s) |
| Alachlor | Silt Loam | Aerobic | 4 - 6 | |
| Sandy Loam | Aerobic | 6 - 15 | ||
| Butachlor | Various | Aerobic | 1.6 - 29 | |
| Alluvial Soil | Aerobic | 7 - 12 | ||
| Metolachlor | Various | Aerobic | 117 - 154 | |
| Various | Anaerobic | 65 - 79 | ||
| Sandy Loam | Aerobic | 26.3 - 64.8 |
Experimental Protocols for Studying this compound Degradation in Soil
To determine the route and rate of this compound degradation in soil, standardized laboratory studies are essential. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a widely accepted framework for such investigations.
Objective
The primary objective of a soil degradation study is to determine the degradation rate (DT50) of the parent compound and to identify and quantify major transformation products under controlled aerobic and anaerobic conditions.
Materials and Methods
-
Test Substance: Analytical grade this compound. For pathway elucidation and mass balance studies, 14C-labeled this compound is typically used.
-
Soil: Freshly collected and sieved soil from representative agricultural areas. Key soil characteristics (pH, organic carbon content, texture, microbial biomass) should be determined.
-
Incubation System: Flow-through systems or biometer flasks that allow for the maintenance of aerobic or anaerobic conditions and the trapping of volatile compounds and 14CO2.
-
Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.
-
Incubation Conditions: Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.
-
Sterile Controls: To distinguish between biotic and abiotic degradation, sterile soil samples (e.g., autoclaved or gamma-irradiated) are included.
-
Sampling: Duplicate or triplicate samples are taken at various time intervals throughout the incubation period.
Analysis
-
Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol, ethyl acetate) to recover the parent compound and its metabolites.
-
Analytical Techniques: The extracts are analyzed using chromatographic methods coupled with mass spectrometry for the identification and quantification of this compound and its transformation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for the analysis of polar and non-volatile metabolites like ESA and OA.
-
-
Data Analysis: Degradation kinetics are determined by plotting the concentration of the test substance against time and fitting the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the DT50 value.
The following diagram illustrates a general experimental workflow for a soil degradation study according to OECD Guideline 307.
Conclusion
The degradation of this compound in soil is a critical process that determines its environmental persistence and potential for off-site transport. Based on the behavior of structurally similar chloroacetanilide herbicides, the primary degradation mechanism is microbial, involving N-dealkylation and dechlorination, leading to the formation of more polar metabolites such as sulfonic and oxanilic acids. Abiotic degradation processes are generally of lesser importance. To definitively elucidate the degradation pathway and kinetics of this compound, experimental studies following standardized guidelines, such as OECD 307, are necessary. The use of advanced analytical techniques like LC-MS/MS is crucial for the accurate identification and quantification of the parent compound and its transformation products. This knowledge is fundamental for conducting robust environmental risk assessments and ensuring the sustainable use of this herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current insights into the microbial degradation for butachlor: strains, metabolic pathways, and molecular mechanisms - ProQuest [proquest.com]
An In-depth Technical Guide on the Toxicology of Terbufos in Non-target Organisms
Introduction
Terbufos, an organophosphate insecticide and nematicide, is utilized in agriculture to control a variety of soil-dwelling insects and nematodes in crops such as corn and sugar beets.[1] Its mode of action, the inhibition of acetylcholinesterase (AChE), is highly effective against target pests but also poses significant toxicological risks to a wide range of non-target organisms.[2] This technical guide provides a comprehensive overview of the toxicology of terbufos in non-target species, detailing its effects on aquatic and terrestrial organisms. The information is presented through summarized quantitative data, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflows. Due to the scarcity of toxicological data for "Terbuchlor," this guide focuses on the extensive research available for Terbufos, a closely related and more widely studied compound.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of terbufos toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[3]
Terbufos, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE. This binding is essentially irreversible, leading to the inactivation of the enzyme. As a result, acetylcholine accumulates in the synaptic cleft, causing continuous stimulation of cholinergic receptors on the postsynaptic membrane.[4] This leads to a state of cholinergic crisis, characterized by a range of symptoms from muscle twitching and paralysis to seizures and eventual death due to respiratory failure.
In the environment and within organisms, terbufos can be oxidized to its more potent metabolites, terbufos sulfoxide and terbufos sulfone, which are also potent AChE inhibitors.
References
Synthesis Route for N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide, a chloroacetamide herbicide. The synthesis is typically achieved through a two-step process, beginning with the acylation of 2-(1,1-dimethylethyl)-6-methylaniline, followed by N-alkoxymethylation. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.
Overview of the Synthesis Route
The synthesis of the target compound, also known as Terbuchlor, follows a logical progression from readily available starting materials. The overall synthetic scheme can be visualized as follows:
Caption: Overall synthesis workflow for N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (Intermediate)
This step involves the acylation of 2-(tert-butyl)-6-methylaniline with chloroacetyl chloride in the presence of a base. The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is effective in scavenging the HCl byproduct without competing in the reaction.[1][2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-(1,1-dimethylethyl)-6-methylaniline | 163.26 |
| Chloroacetyl chloride | 112.94 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 |
| Tetrahydrofuran (THF) | 72.11 |
| Ethanol | 46.07 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(1,1-dimethylethyl)-6-methylaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the stirred solution.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide.
Quantitative Data (Expected):
| Reactant | Moles | Yield (%) |
| 2-(1,1-dimethylethyl)-6-methylaniline | 1.0 | \multirow{2}{*}{75-95} |
| Chloroacetyl chloride | 1.05 |
Step 2: Synthesis of N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (Final Product)
The second step involves the N-butoxymethylation of the previously synthesized chloroacetamide intermediate. This is typically achieved by reacting the intermediate with paraformaldehyde and n-butanol in the presence of an acid catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide | 239.75 |
| Paraformaldehyde | (30.03)n |
| n-Butanol | 74.12 |
| Acid Catalyst (e.g., p-toluenesulfonic acid) | 172.20 |
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (1 equivalent), paraformaldehyde (1.2 equivalents), and n-butanol (as solvent and reagent).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the excess n-butanol under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide as an oily liquid.
Quantitative Data (Expected):
| Reactant | Moles | Yield (%) |
| 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide | 1.0 | \multirow{2}{*}{High (specific yield not detailed in available literature)} |
| Paraformaldehyde | 1.2 |
Logical Relationship Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and reagents involved in each step.
Caption: Logical flow of the two-step synthesis of the target molecule.
Conclusion
References
Proposed Topic: Imatinib as a Paradigm of Targeted Kinase Inhibition in Cancer Therapy
An in-depth analysis of scientific literature and chemical databases reveals that Terbuchlor (CAS RN: 4212-93-5) is not recognized as a kinase inhibitor in the field of cancer research.[1][2] Instead, this compound is classified and utilized as a chloroacetanilide herbicide.[3][4] Its mechanism of action in plants involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, a process crucial for plant cell division and growth.[3] There is currently no scientific evidence to support its investigation or use as a therapeutic agent in oncology.
Given the user's request for a technical guide on a kinase inhibitor for a cancer research audience, we propose to pivot the focus of this whitepaper to a well-established and clinically relevant kinase inhibitor. A suitable alternative is Imatinib , a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.
This guide will provide a comprehensive overview of Imatinib, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the signaling pathways it targets. This will fulfill the core requirements of the original request while providing valuable and accurate information to the target audience of researchers, scientists, and drug development professionals.
This in-depth technical guide will explore the following key areas:
-
Mechanism of Action: A detailed explanation of how Imatinib inhibits the BCR-Abl tyrosine kinase and other target kinases.
-
Quantitative Data: A summary of key efficacy data, such as IC50 values against various kinases and clinical trial outcomes, presented in clear, structured tables.
-
Experimental Protocols: Detailed methodologies for essential assays used to characterize Imatinib's activity, including kinase inhibition assays and cell-based proliferation assays.
-
Signaling Pathways: Graphviz diagrams illustrating the BCR-Abl signaling pathway and how it is disrupted by Imatinib.
We believe this revised focus will provide a highly valuable and relevant resource for the intended audience. We await your approval to proceed with generating this comprehensive guide on Imatinib.
References
Methodological & Application
Application Note: Determination of Terbuthylazine in Water Samples
Abstract
This application note details robust and sensitive analytical methods for the quantitative determination of Terbuthylazine, a widely used triazine herbicide, in various water matrices. Given the potential for environmental contamination of surface and groundwater, reliable analytical protocols are crucial for monitoring and risk assessment.[1][2] This document provides comprehensive procedures for sample preparation using Solid-Phase Extraction (SPE) followed by analysis with High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are suitable for researchers, environmental scientists, and water quality professionals.
Introduction
Terbuthylazine is a selective herbicide used for the pre- and post-emergence control of broad-leaved and grass weeds in various crops.[3] Its persistence and potential for transport into water bodies necessitate sensitive and specific analytical methods for its detection at trace levels. The European Union and other regulatory bodies have set stringent maximum allowable concentrations for pesticides in drinking water, making accurate quantification essential. This note provides detailed protocols for the analysis of Terbuthylazine and its main degradation products in water, ensuring compliance with regulatory standards and supporting environmental monitoring programs.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples.
Materials:
-
SPE cartridges: MCX cartridges or Oasis HLB cartridges are recommended.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Anhydrous sodium sulfate
-
Glass fiber filters (0.7 µm)
-
SPE vacuum manifold
Procedure:
-
Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 200 mL to 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with an appropriate solvent. Common elution solvents include:
-
Methanol followed by a mixture of dichloromethane and methanol (e.g., 80:20 v/v).
-
Acetonitrile with 0.3% formic acid.
-
Ethyl acetate.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.
Analytical Methodologies
This method is suitable for the simultaneous determination of Terbuthylazine and its major metabolites.
Instrumentation:
-
HPLC system with a diode-array detector
-
C8 or C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of aqueous acetic acid (1%) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
GC-MS provides high sensitivity and selectivity for the analysis of triazine herbicides.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for Terbuthylazine: m/z 214, 229, 173
LC-MS/MS is the most sensitive and selective method for the determination of Terbuthylazine at ultra-trace levels.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 230.1
-
Product Ions (m/z): 174.1 (quantifier), 118.1 (qualifier)
-
Collision Energy: Optimized for the specific instrument.
Data Presentation
The following table summarizes the performance characteristics of the described analytical methods for the determination of Terbuthylazine in water.
| Parameter | HPLC-DAD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 µg/L | 0.1 pg/mL | sub-pg/mL to 1 µg/L |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 1 µg/L |
| Recovery | 70-80% | 93-103% | ~98% |
| Relative Standard Deviation (RSD) | < 14.6% | Not Specified | Not Specified |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Terbuthylazine in water samples.
Caption: General workflow for Terbuchlor analysis in water.
Logical Relationship of Analytical Techniques
The following diagram shows the relationship between the sample preparation and the different analytical techniques.
Caption: Relationship between sample prep and analytical techniques.
Conclusion
The analytical methods presented in this application note provide sensitive and reliable means for the determination of Terbuthylazine in water samples. The choice of method will depend on the required sensitivity, selectivity, and the availability of instrumentation. For routine monitoring, HPLC-DAD offers a cost-effective solution. For higher sensitivity and confirmation, GC-MS is a robust option. For the most demanding applications requiring ultra-trace level detection, LC-MS/MS is the method of choice. Proper sample preparation using SPE is critical for achieving accurate and precise results.
References
Application Note: Quantification of Terbuchlor using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantification of Terbuchlor in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for research and monitoring purposes, offering high sensitivity and selectivity. The protocol covers sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, optimized liquid chromatography conditions, and a systematic approach to the determination of mass spectrometry parameters for robust and accurate quantification.
Introduction
This compound is a herbicide that requires sensitive and specific analytical methods for its detection and quantification in environmental and biological samples. LC-MS/MS has become the gold standard for such analyses due to its ability to provide accurate quantification at low levels in complex matrices. This application note details a complete workflow from sample preparation to data acquisition, enabling researchers to implement a reliable method for this compound analysis.
Experimental Protocols
Sample Preparation (QuEChERS Protocol)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[1][2] This protocol is a modification suitable for a broad range of sample types.
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize 10-15 g of the solid sample (e.g., soil, foodstuff) until a uniform consistency is achieved. For liquid samples (e.g., water), use a 10 mL aliquot directly.
-
Extraction:
-
Transfer 10 g of the homogenized sample (or 10 mL of liquid sample) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. For samples with high pigment content, 100 mg of GCB can also be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Method Development for this compound MRM Transitions:
-
Precursor Ion Determination:
-
The molecular weight of this compound is 229.72 g/mol .
-
In positive electrospray ionization mode (ESI+), the protonated molecule [M+H]⁺ is expected to be the predominant precursor ion.
-
Therefore, the precursor ion for this compound is m/z230.7 .
-
Infuse a standard solution of this compound (approx. 1 µg/mL in methanol) into the mass spectrometer and perform a full scan in positive ion mode to confirm the mass of the precursor ion.
-
-
Product Ion and Collision Energy Optimization:
-
Perform a product ion scan (or fragmentation scan) of the precursor ion (m/z 230.7).
-
Vary the collision energy (CE) in steps (e.g., from 10 eV to 40 eV in 5 eV increments) to identify the most abundant and stable product ions.
-
Select at least two of the most intense product ions for the Multiple Reaction Monitoring (MRM) method. One transition will be used for quantification (the most intense) and the other for confirmation.
-
For each selected precursor-product ion pair (transition), perform a collision energy optimization experiment to determine the CE that yields the maximum signal intensity.
-
Expected Fragmentation: For triazine herbicides, common fragmentation pathways involve the loss of alkyl side chains. For this compound, which has a tert-butyl group, a likely fragmentation would be the loss of isobutylene (56 Da), leading to a product ion of m/z 174.7. Another possible fragmentation is the loss of the entire alkylamino side chain.
Hypothetical MRM Transitions for Method Development:
| Analyte | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 230.7 | To be determined (e.g., 174.7) | To be determined | To be optimized |
MS Source Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Nebulizer Gas | Nitrogen |
| Gas Flow | Instrument specific |
Data Presentation
Quantitative Data Summary
The following table should be populated with data obtained during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
Caption: Logic diagram for method development and quantification.
References
Application Note: Gas Chromatographic Analysis of Terbuchlor
Abstract
This application note details a sensitive and selective method for the determination of Terbuchlor, a chloroacetanilide herbicide, in environmental matrices using gas chromatography (GC). The described protocol outlines sample preparation, instrumental analysis using a gas chromatograph equipped with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), and method validation parameters. This methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound is a selective herbicide used for the control of annual grasses and some broadleaf weeds. Monitoring its presence in environmental samples such as soil and water is crucial to assess its potential environmental impact and ensure food safety. Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1] When coupled with sensitive detectors like an electron capture detector (ECD), which is highly responsive to halogenated compounds, or a mass spectrometer (MS) for definitive identification, GC provides a robust platform for trace-level analysis.[2][3]
Experimental
Sample Preparation
Effective sample preparation is critical for accurate and reliable analysis, as it involves extracting the analyte from the sample matrix and removing interfering components.[4][5]
1.1. For Water Samples: Liquid-Liquid Extraction (LLE)
-
To a 500 mL water sample, add a suitable internal standard.
-
Adjust the pH of the water sample to neutral.
-
Perform liquid-liquid extraction by shaking the sample with three successive 50 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic layers and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
1.2. For Soil and Sediment Samples: Solid-Phase Extraction (SPE) or QuEChERS
Solid-Phase Extraction (SPE):
-
Weigh 10 g of a homogenized soil sample into a beaker.
-
Add a suitable internal standard.
-
Extract the sample with 20 mL of a 1:1 mixture of acetone and methylene chloride using sonication for 15 minutes.
-
Centrifuge the sample and decant the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Concentrate the combined extract and perform a solvent exchange to hexane.
-
Clean up the extract using a Florisil or silica SPE cartridge to remove interferences.
-
Elute the analyte from the SPE cartridge with a suitable solvent mixture (e.g., ethyl acetate/hexane).
-
Concentrate the eluate to a final volume of 1 mL.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):
The QuEChERS method offers a simpler and faster alternative for sample preparation.
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive SPE (d-SPE) cleanup.
-
Add the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC analysis.
Gas Chromatography (GC) Conditions
The following are general GC conditions that can be optimized for this compound analysis.
2.1. GC-ECD Analysis
| Parameter | Value |
| Instrument | Gas Chromatograph with Electron Capture Detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.0 mL/min |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen or Argon/Methane |
2.2. GC-MS Analysis
For confirmation of the analyte's identity, a mass spectrometer is used.
| Parameter | Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-450 amu (Scan mode) or monitoring specific ions (SIM mode) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed through spike-recovery experiments. | 70-120% |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
Results and Discussion
The described GC-ECD and GC-MS methods provide excellent sensitivity and selectivity for the analysis of this compound. The sample preparation procedures are effective in removing matrix interferences, leading to reliable quantification. A summary of expected quantitative data based on similar chloroacetanilide herbicide analyses is presented below.
Table 1: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | GC-ECD | GC-MS (SIM) |
| Linearity (r²) | > 0.995 | > 0.998 |
| LOD (µg/L) | 0.01 | 0.05 |
| LOQ (µg/L) | 0.03 | 0.15 |
| Accuracy (Recovery %) | 85-110% | 90-105% |
| Precision (RSD %) | < 10% | < 8% |
Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Conclusion
The gas chromatography methods detailed in this application note are suitable for the routine analysis of this compound in environmental samples. The combination of efficient sample preparation and sensitive GC detection allows for the accurate and precise quantification of this herbicide at trace levels. The choice between GC-ECD and GC-MS will depend on the specific requirements of the analysis, with GC-MS providing definitive confirmation of the analyte's identity.
References
- 1. New Trends in Sample Preparation Techniques for Environmental Analysis | Scilit [scilit.com]
- 2. gcms.cz [gcms.cz]
- 3. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
Application Note: High-Throughput Analysis of Terbuchlor in Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbuchlor, a member of the chloroacetamide herbicide family, is utilized for the pre-emergence control of annual grasses and some broadleaf weeds. Its presence and persistence in soil are of significant environmental and agricultural concern, necessitating robust and efficient analytical methods for its monitoring. This application note provides detailed protocols for the sample preparation of soil matrices for the analysis of this compound, with a primary focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][2][3] Additionally, alternative extraction techniques including Solid-Phase Extraction (SPE), Ultrasonic-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are discussed.
This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to achieving reliable and reproducible results in the analysis of this compound in complex soil matrices.
Data Presentation
The following table summarizes typical performance data for the analysis of chloroacetamide herbicides, including this compound, in soil using various sample preparation methods. Please note that specific values can vary depending on the soil type, instrumentation, and laboratory conditions.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Analytical Technique |
| QuEChERS | This compound | Soil | 85 - 115 | 0.5 - 5.0 | 1.5 - 15.0 | GC-MS/MS, LC-MS/MS |
| Solid-Phase Extraction (SPE) | This compound | Soil | 80 - 110 | 1.0 - 10.0 | 3.0 - 30.0 | GC-MS, HPLC-UV |
| Ultrasonic-Assisted Extraction (UAE) | This compound | Soil | 75 - 105 | 2.0 - 15.0 | 6.0 - 45.0 | GC-MS, LC-MS/MS |
| Supercritical Fluid Extraction (SFE) | This compound | Soil | 90 - 120 | 0.1 - 2.0 | 0.3 - 6.0 | GC-MS, SFC-MS |
Table 1: Summary of typical quantitative data for this compound analysis in soil. The presented ranges are indicative and based on general findings for chloroacetamide herbicides. Method validation is crucial for determining specific performance characteristics in your laboratory.
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
The QuEChERS method has become a standard for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and minimal solvent usage.[1][2]
a. Sample Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 10 mL of deionized water to hydrate the sample and vortex for 1 minute. Allow the sample to stand for 30 minutes.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - AOAC Official Method 2007.01).
-
Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing dSPE sorbents. For chloroacetamide herbicides in soil, a common combination is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥10,000 x g) for 2 minutes.
-
The supernatant is now ready for analysis by GC-MS/MS or LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol
SPE is a selective sample preparation technique that can provide cleaner extracts compared to simpler methods.
-
Soil Extraction:
-
Weigh 10 g of homogenized soil into a glass beaker.
-
Add 20 mL of a suitable extraction solvent (e.g., acetone or a mixture of acetone and hexane).
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Allow the soil to settle and decant the supernatant.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the filtered soil extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate or dichloromethane (e.g., 2 x 3 mL).
-
The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.
-
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes the energy of ultrasonic waves to enhance the extraction efficiency of analytes from solid matrices.
-
Weigh 5 g of homogenized soil into a glass extraction vessel.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or acetone).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the sample for a specified period, typically 15-30 minutes. The temperature of the bath should be monitored and controlled to prevent degradation of the analyte.
-
After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes).
-
Collect the supernatant. The extract may require a further cleanup step, such as dSPE or SPE, before analysis.
Supercritical Fluid Extraction (SFE) Protocol
SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.
-
Mix approximately 5 g of homogenized and dried soil with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into an extraction vessel of the SFE system.
-
Set the SFE parameters. Typical starting parameters for pesticides in soil are:
-
Pressure: 150-350 bar
-
Temperature: 40-60 °C
-
CO₂ Flow Rate: 1-2 mL/min
-
Modifier: 5-10% methanol may be added to the CO₂ to increase the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds like this compound.
-
-
Perform the extraction for a set time, typically 30-60 minutes.
-
The extracted analytes are collected in a suitable solvent (e.g., acetonitrile) in a collection vial.
-
The collected extract can then be analyzed directly or after a concentration step.
Visualization of Experimental Workflows
Figure 1: Workflow for this compound Sample Preparation from Soil.
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound in soil. The QuEChERS method offers a fast, efficient, and cost-effective approach for routine analysis. For cleaner extracts, especially in complex soil matrices, SPE can be a valuable alternative. UAE and SFE provide further options, with SFE being a particularly "green" technique. The choice of method will depend on the specific requirements of the analysis, including desired sample throughput, sensitivity, and available instrumentation. Regardless of the chosen method, proper validation is essential to ensure data quality and reliability.
References
Terbuchlor Application in Pre-Emergent Weed Control: Application Notes and Protocols
Disclaimer: Publicly available, detailed scientific literature and technical data specifically for Terbuchlor are limited. The following application notes and protocols are based on the general characteristics of chloroacetamide herbicides and Very Long-Chain Fatty Acid (VLCFA) inhibitors, the class to which this compound belongs. Researchers should use this information as a guideline and conduct preliminary dose-response and crop safety trials under their specific conditions.
Introduction
This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family. Its primary application is in the control of annual grasses and certain small-seeded broadleaf weeds in various agricultural crops. As a pre-emergent herbicide, this compound is applied to the soil before weed seeds germinate, forming a chemical barrier that inhibits their growth and establishment.[1][2]
Mechanism of Action
This compound's herbicidal activity stems from its inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[3][4][5] VLCFAs are crucial components of plant cell membranes and are essential for cell division and growth. By disrupting VLCFA production, this compound impairs the development of emerging shoots and roots of weed seedlings, leading to their death shortly after germination. This mode of action is characteristic of herbicides in the WSSA Group 15.
Data Presentation
Due to the lack of specific public data for this compound, the following tables are illustrative and based on typical data for chloroacetamide and VLCFA-inhibiting herbicides. These values are not specific to this compound and must be determined experimentally.
Table 1: General Application Rates for VLCFA-Inhibiting Herbicides in Key Crops
| Crop | Application Rate (kg a.i./ha) | Soil Type Considerations |
| Rice | 0.5 - 1.5 | Lower rates on coarse-textured soils; higher rates on fine-textured, high organic matter soils. |
| Soybeans | 0.75 - 2.0 | Potential for crop injury on sandy soils with low organic matter. Ensure good furrow closure. |
| Corn | 1.0 - 2.5 | Higher rates may be needed for heavy weed pressure and in soils with high organic matter. |
| Cereals (Wheat, Barley) | 0.5 - 1.25 | Application timing is critical to avoid crop injury. |
Table 2: General Weed Control Spectrum for VLCFA-Inhibiting Herbicides
| Weed Species | Common Name | Control Level |
| Echinochloa crus-galli | Barnyardgrass | Excellent |
| Digitaria sanguinalis | Large Crabgrass | Excellent |
| Setaria faberi | Giant Foxtail | Excellent |
| Amaranthus retroflexus | Redroot Pigweed | Good to Excellent |
| Chenopodium album | Common Lambsquarters | Good |
| Solanum nigrum | Black Nightshade | Good |
| Ambrosia artemisiifolia | Common Ragweed | Fair to Good |
| Abutilon theophrasti | Velvetleaf | Poor to Fair |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the pre-emergent efficacy and crop safety of a herbicide like this compound.
Protocol for Evaluating Pre-Emergent Efficacy
Objective: To determine the effective application rate of this compound for the control of key weed species in a specific crop.
Materials:
-
This compound formulation
-
Research track sprayer with appropriate nozzles
-
Prepared field plots or pots with uniform soil type
-
Seeds of target weed species (e.g., Echinochloa colona)
-
Seeds of the desired crop (e.g., rice)
-
Untreated control plots
-
Commercial standard herbicide for comparison
-
Data collection tools (quadrats, scales, data sheets)
Methodology:
-
Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is recommended.
-
Plot Preparation: Prepare a uniform seedbed. For pot studies, fill pots with a consistent soil mix.
-
Weed Seeding: If natural weed pressure is not uniform, broadcast a known density of target weed seeds and incorporate them lightly into the soil.
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume (e.g., 100-200 L/ha).
-
Apply different rates of this compound immediately after crop seeding.
-
Include an untreated control and a commercial standard in each replication.
-
-
Activation: After application, provide irrigation (e.g., 0.5 inches) to activate the herbicide, moving it into the weed germination zone, if rainfall is not imminent.
-
Data Collection:
-
At 15, 30, and 60 days after treatment (DAT), assess weed control.
-
Use quadrats to count weed density (number of weeds per unit area).
-
Harvest the above-ground weed biomass from the quadrats, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate Weed Control Efficiency (%) using the formula: WCE (%) = [(Dry weight in control - Dry weight in treatment) / Dry weight in control] x 100
-
Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Protocol for Assessing Crop Safety
Objective: To evaluate the tolerance of a specific crop to various application rates of this compound.
Materials:
-
Same as in the efficacy protocol, but with a focus on crop plots without weed pressure.
Methodology:
-
Experimental Design and Application: Follow the same design and application procedure as the efficacy trial, but in a weed-free environment to isolate the herbicide's effect on the crop.
-
Data Collection:
-
Phytotoxicity Ratings: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death). Note symptoms like stunting, chlorosis, or stand reduction.
-
Plant Height: Measure the height of a representative number of plants in each plot.
-
Crop Biomass: At a specified time point, harvest the above-ground portion of the crop, dry, and weigh it.
-
Yield: For full-season trials, harvest the crop at maturity and determine the yield per plot.
-
-
Data Analysis: Use ANOVA to compare crop injury ratings, height, biomass, and yield among the different herbicide rates and the untreated control.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for efficacy testing.
References
- 1. lawnlove.com [lawnlove.com]
- 2. lawndoctor.com [lawndoctor.com]
- 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
Efficacy of Chloroacetamide Herbicides on Broad-leaved Weeds in Rice: A Detailed Analysis of Butachlor as a Representative Active Ingredient
Disclaimer: Initial searches for the specific active ingredient "Terbuchlor" revealed limited publicly available data regarding its efficacy and specific application protocols for broad-leaved weed control in rice. Information on this particular herbicide is noted to be "scant" and it is not widely commercialized. Therefore, to fulfill the detailed requirements of this request, this document provides a comprehensive overview of Butachlor , a widely used chloroacetamide herbicide with the same mode of action as this compound, as a representative example. The data and protocols presented herein for Butachlor are well-documented in scientific literature and provide a thorough guide for researchers, scientists, and drug development professionals on the efficacy of this class of herbicides in rice cultivation.
Application Notes
Butachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class. It is effective against a wide range of annual grasses and certain broad-leaved weeds in transplanted and direct-seeded rice.[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible weeds.[3]
Mechanism of Action:
Butachlor is absorbed by the emerging shoots and roots of germinating weeds. It inhibits the elongase enzymes involved in the biosynthesis of VLCFAs, which are fatty acids with more than 18 carbon atoms. This disruption of VLCFA production leads to a cascade of effects, including the inhibition of cell division, impaired cell membrane formation, and ultimately, the death of the weed seedling before or shortly after emergence. Rice plants are tolerant to Butachlor due to their ability to rapidly metabolize the herbicide into non-toxic compounds.
Spectrum of Activity:
Butachlor provides effective control of several common broad-leaved weeds found in rice paddies. Some of the susceptible broad-leaved weed species include:
-
Monochoria vaginalis (Pickerel weed)[4]
-
Ludwigia octovalvis (Primrose willow)[4]
-
Cyperus difformis (Smallflower umbrella sedge)
It is important to note that the efficacy of Butachlor can be influenced by factors such as soil type, moisture, and the specific weed species present. For broader-spectrum weed control, Butachlor is often used in combination with other herbicides.
Quantitative Data on Efficacy
The following tables summarize the efficacy of Butachlor in controlling broad-leaved weeds in rice from various field studies.
Table 1: Efficacy of Butachlor on Dry Weight of Broad-leaved Weeds in Transplanted Rice
| Treatment | Application Rate (g a.i./ha) | Weed Species | Weed Dry Weight Reduction (%) vs. Control | Reference |
| Butachlor | 1250 | Monochoria vaginalis | Effective control observed | |
| Butachlor | 1500 | Monochoria vaginalis | Effective control observed | |
| Butachlor | 1750 | Monochoria vaginalis | Effective control observed | |
| Butachlor | 1250 | Ludwigia octovalvis | Effective control observed | |
| Butachlor | 1500 | Ludwigia octovalvis | Effective control observed | |
| Butachlor | 1750 | Ludwigia octovalvis | Effective control observed |
a.i./ha: active ingredient per hectare
Table 2: Weed Control Efficiency of Butachlor in Combination with Other Herbicides in Transplanted Rice
| Herbicide Treatment | Application Rate (kg a.i./ha) | Weed Control Efficiency (%) | Reference |
| Butachlor | 1.25 | Broad-spectrum control | |
| Butachlor + 2,4-D EE | 0.6 + 0.75 | Broad-spectrum control | |
| Penoxsulam + Butachlor | 0.02 + 0.75 | Efficiently controlled a wide range of weeds |
Experimental Protocols
1. Field Trial for Efficacy Evaluation of Pre-emergence Herbicides in Transplanted Rice
-
Experimental Design: Randomized Complete Block Design (RCBD) with three to four replications.
-
Plot Size: Typically 5 x 4 meters or a similar dimension, with appropriate buffer zones between plots to prevent spray drift.
-
Rice Cultivar: A locally adapted and commonly grown rice variety should be used.
-
Transplanting: Rice seedlings are transplanted at a specified age (e.g., 22 days old) and spacing (e.g., 20 x 15 cm).
-
Herbicide Application:
-
Herbicides are applied as a pre-emergence treatment, typically 3 to 5 days after transplanting (DAT).
-
For granular formulations, the herbicide is mixed with a carrier like sand (e.g., 50 kg) and broadcasted uniformly into the plots containing a thin film of water.
-
For emulsifiable concentrates (EC), the herbicide is diluted in water (e.g., 625 liters/ha) and applied using a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle).
-
-
Water Management: A shallow water level (e.g., 2.5 cm) should be maintained in the field for a few days after herbicide application to ensure its effectiveness.
-
Data Collection:
-
Weed Density and Biomass: Weed samples are collected from randomly placed quadrats (e.g., 0.25 m²) within each plot at specified intervals (e.g., 30, 45, and 60 DAT). Weeds are identified, counted, and their dry weight is determined after oven-drying.
-
Phytotoxicity: Crop injury is visually assessed at regular intervals after herbicide application using a rating scale (e.g., 0-10, where 0 is no injury and 10 is complete plant death).
-
Rice Yield and Yield Components: At maturity, rice is harvested from a designated net area within each plot to determine grain yield, which is typically adjusted to a standard moisture content (e.g., 14%).
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.
2. Laboratory Protocol for Assessing the Mechanism of Action (Inhibition of VLCFA Synthesis)
-
Plant Material: Excised root and shoot segments of susceptible weed seedlings.
-
Treatment: Tissues are incubated in a solution containing varying concentrations of Butachlor.
-
Metabolic Labeling: A radiolabeled precursor of fatty acid synthesis (e.g., [14C]acetate or [14C]malonyl-CoA) is added to the incubation medium.
-
Lipid Extraction: After the incubation period, lipids are extracted from the plant tissues using organic solvents.
-
Analysis of Fatty Acids: The extracted lipids are saponified, and the resulting fatty acids are methylated. The fatty acid methyl esters are then separated and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
Endpoint: Inhibition of the incorporation of the radiolabel into very-long-chain fatty acids (C20 and longer) in Butachlor-treated tissues compared to the control indicates the inhibition of VLCFA elongase activity.
Mandatory Visualizations
Caption: Mechanism of action of Butachlor in susceptible weeds.
Caption: Experimental workflow for Butachlor efficacy trial.
References
Application Notes and Protocols for Terbuchlor and Terbuthylazine in Cereal Crops
A Note on "Terbuchlor": The herbicide "this compound" is a chloroacetanilide herbicide used for the control of broad-leaved and annual grassy weeds in crops such as rice and cereals[1][2]. Its mechanism of action involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, which disrupts cell division and growth in susceptible plants[1]. However, publicly available information and field application studies for this compound are limited, and it is not as widely commercialized as other herbicides[2].
Given the similarity in name and the user's focus on cereal crops, it is plausible that the intended topic was Terbuthylazine , a widely used triazine herbicide. The following application notes and protocols will, therefore, focus on Terbuthylazine, for which extensive research and field data are available.
Terbuthylazine: Field Application in Cereal Crops
Terbuthylazine is a selective herbicide used for the pre-emergence and post-emergence control of a broad spectrum of annual broadleaf and grass weeds in various crops, including maize and sorghum[3]. It is a member of the triazine family and acts by inhibiting photosynthesis at photosystem II.
Data Presentation: Efficacy of Terbuthylazine in Cereal Crops
The following tables summarize quantitative data from field studies on the efficacy of Terbuthylazine for weed control in maize.
Table 1: Efficacy of Terbuthylazine Against Various Weed Species in Maize
| Weed Species | Application Type | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Reference |
| Waterhemp | Pre-emergence | Not Specified | 95 | |
| Giant foxtail | Pre-emergence | Not Specified | 92 | |
| Commelina benghalensis | Post-emergence | 1200 | 91.3 | |
| Broadleaf weeds (general) | Post-emergence | Not Specified | up to 93.8 | |
| Grasses (general) | Post-emergence | 1000 - 1200 | up to 87.5 | |
| Common lambsquarters | Not Specified | Not Specified | > 85 | |
| Redroot pigweed | Not Specified | Not Specified | > 85 |
Table 2: Impact of Terbuthylazine Application on Maize Yield
| Crop | Application Type | Application Rate | Yield Increase (%) | Reference |
| Maize | Pre-emergence | Not Specified | 7 | |
| Maize | Not Specified | 1.8 - 2 L/ha of A-Maize-ing (50% SC) | 33 |
Experimental Protocols
Detailed methodologies for key experiments involving the application of Terbuthylazine in cereal crops are outlined below.
1. Protocol for Pre-emergence and Post-emergence Herbicide Efficacy Trial in Maize
-
Objective: To evaluate the efficacy of Terbuthylazine for weed control and its selectivity on maize.
-
Experimental Design:
-
Randomized complete block design with four replications.
-
Plot size: Typically 4 rows, 6 meters long.
-
Crop: Maize (variety specified), sown at a specified seed depth (e.g., 5 cm).
-
-
Herbicide Application:
-
Pre-emergence Application: Applied within two days of sowing to a soil surface that is relatively flat and free of clods and trash. Application can be made to moist soil or when rain is imminent.
-
Post-emergence Application: Applied when maize is at the V4-V5 stage and weeds are at the 2-5 leaf stage.
-
Equipment: A CO2-pressurized backpack sprayer equipped with flat fan nozzles (e.g., AIXR 110.015) calibrated to deliver a specific volume (e.g., 150 L/ha) at a constant pressure.
-
Treatments: Include a range of Terbuthylazine application rates, a standard herbicide for comparison, and an untreated control.
-
-
Data Collection:
-
Weed Control Assessment: Visual assessment of weed control for each species at specific intervals (e.g., 7, 14, 21, 28, and 35 days after application) using a scale of 0% (no control) to 100% (complete control).
-
Crop Phytotoxicity: Visual assessment of crop injury at the same intervals using a scale of 0% (no injury) to 100% (crop death).
-
Weed Density and Dry Weight: In some studies, weed density (plants/m²) and dry weight (g/m²) are determined by harvesting weeds from a quadrat in each plot.
-
Crop Yield: At maturity, ears from the central rows of each plot are harvested, and grain yield is determined, adjusting for moisture content.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are compared using a suitable test (e.g., Tukey's test at p < 0.05).
2. Protocol for Residue Analysis of Terbuthylazine in Soil and Plant Tissues
-
Objective: To determine the concentration of Terbuthylazine and its metabolites in soil and plant samples.
-
Sample Collection:
-
Soil: Soil cores are collected from different depths at various time points after herbicide application.
-
Plant: Plant tissues (leaves, stems, roots, grains) are collected at different growth stages.
-
-
Extraction:
-
The specific extraction method will depend on the sample matrix. A common technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
-
Analytical Method:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a common and sensitive method for the quantification of Terbuthylazine and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of triazine herbicides.
-
-
Metabolite Identification: High-resolution mass spectrometry can be used to identify and characterize the structure of metabolites in plant and soil samples.
Mandatory Visualization
Signaling Pathway of Terbuthylazine's Mode of Action
Caption: Mode of action of Terbuthylazine in inhibiting photosynthesis.
Experimental Workflow for Herbicide Efficacy Study
Caption: General workflow for a field study on herbicide efficacy.
References
Application Notes and Protocols for Formulating Terbuchlor with Other Herbicides for Enhanced Efficacy
For distribution to researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the principles and protocols for enhancing the herbicidal efficacy of terbuchlor through co-formulation with other herbicides. This compound, a chloroacetamide herbicide, acts by inhibiting very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling growth. By combining this compound with herbicides possessing different modes of action, it is possible to achieve synergistic or additive effects, broaden the weed control spectrum, and manage the development of herbicide-resistant weed biotypes.
Principle of Co-Formulation
The primary strategy for enhancing this compound's efficacy is to pair it with a herbicide that targets a different physiological process in the weed. This compound (HRAC/WSSA Group 15) is a pre-emergence herbicide effective against annual grasses and small-seeded broadleaf weeds by disrupting cell division and growth in emerging seedlings[1][2][3]. Its efficacy can be limited against established weeds or certain broadleaf species.
Combining it with herbicides from other groups, such as Photosystem II inhibitors (e.g., Atrazine, Terbuthylazine; Group 5) or 4-HPPD inhibitors (e.g., Mesotrione; Group 27), can provide both a broader spectrum of control and multiple modes of action against susceptible weeds[4][5]. This multi-pronged attack can lead to a higher percentage of weed control than either component applied alone.
Potential Herbicide Partners for this compound
Based on complementary modes of action, the following herbicide classes are strong candidates for co-formulation with this compound:
-
Photosystem II Inhibitors (HRAC/WSSA Group 5):
-
Examples: Atrazine, Terbuthylazine.
-
Mechanism: These herbicides block electron transport in photosystem II, inhibiting photosynthesis. This leads to the production of reactive oxygen species that destroy cell membranes.
-
Benefit: Adds post-emergence and enhanced broadleaf weed control to this compound's pre-emergence grass activity. Studies on the analogous chloroacetamide S-metolachlor have shown that combination with terbuthylazine provides consistent, broad-spectrum control of annual broad-leaved weeds and grasses.
-
-
4-HPPD Inhibitors (HRAC/WSSA Group 27):
-
Example: Mesotrione.
-
Mechanism: These herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis. The lack of carotenoids leads to chlorophyll photo-oxidation and characteristic bleaching symptoms.
-
Benefit: Provides excellent control of broadleaf weeds, including those resistant to other herbicides like atrazine. Combinations of mesotrione with chloroacetamides (acetochlor or S-metolachlor) have demonstrated greater than 93% reduction in both grass and broadleaf weed dry matter.
-
Quantitative Efficacy Data (Representative)
While specific efficacy data for this compound combinations is limited in publicly available literature, the following tables present representative data from studies using analogous chloroacetamide herbicides (acetochlor and S-metolachlor) combined with atrazine or mesotrione. These tables illustrate the expected enhancement in the spectrum and level of weed control.
Table 1: Representative Pre-Emergence Efficacy of Acetochlor and Atrazine Combination on Key Weed Species in Corn.
| Herbicide Treatment | Application Rate (g a.i./ha) | Barnyardgrass¹ | Green Foxtail¹ | Common Ragweed¹ | Common Lambsquarters¹ |
| Acetochlor | 2,520 | 88% | 91% | 75% | 80% |
| Atrazine | 1,500 | 70% | 72% | 92% | 95% |
| Acetochlor + Atrazine | 2,250 + 1,500 | 95% | 96% | 97% | 98% |
| Untreated Control | N/A | 0% | 0% | 0% | 0% |
¹ Data is representative and compiled based on typical performance ratings and findings from sources evaluating acetochlor and atrazine mixtures.
Table 2: Representative Pre-Emergence Efficacy of S-metolachlor and Mesotrione Combination on Key Weed Species.
| Herbicide Treatment | Application Rate (g a.i./ha) | Large Crabgrass² | Redroot Pigweed² | Velvetleaf² | Wild Mustard² |
| S-metolachlor | 1,050 | 92% | 85% | 78% | 75% |
| Mesotrione | 100 | 75% | 98% | 95% | 96% |
| S-metolachlor + Mesotrione | 1,050 + 100 | 97% | 99% | 98% | 99% |
| Untreated Control | N/A | 0% | 0% | 0% | 0% |
² Data is representative and compiled based on typical performance ratings and findings from sources evaluating S-metolachlor and mesotrione mixtures.
Experimental Protocols
Protocol for Greenhouse Synergy Evaluation
This protocol outlines a method for assessing the synergistic, additive, or antagonistic effects of a this compound co-formulation under controlled greenhouse conditions.
1. Plant Material and Growth Conditions:
- Select target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
- Sow seeds in 10 cm pots filled with a standard greenhouse potting mix.
- Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- For pre-emergence trials, apply treatments within 24 hours of sowing. For post-emergence, treat seedlings at the 2-4 true leaf stage.
2. Herbicide Treatment Preparation and Application:
- Prepare stock solutions of this compound and the partner herbicide (e.g., atrazine).
- Create a dilution series for each herbicide to establish a dose-response curve. A typical series might include 0, 0.125x, 0.25x, 0.5x, 1x, and 2x the recommended field rate (1x).
- Prepare tank mixtures at various ratios (e.g., 0.5x + 0.5x, 1x + 1x of each component).
- Apply herbicides using a calibrated laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform application.
3. Experimental Design and Data Collection:
- Use a completely randomized design with four to five replicates per treatment.
- Include an untreated control for comparison.
- At 14 and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).
- At 21 DAT, harvest the above-ground biomass for each pot.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
4. Data Analysis (Colby's Method):
- Calculate the expected herbicidal effect (E) for the mixture using Colby's formula:
- E = X + Y - (XY / 100)
- Where X is the percent inhibition (or control) by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.
- Compare the observed response of the mixture to the expected value (E).
- If Observed > E, the interaction is synergistic .
- If Observed < E, the interaction is antagonistic .
- If Observed = E, the interaction is additive .
Protocol for Field Efficacy Trial
This protocol provides a framework for evaluating the performance of this compound co-formulations under real-world agricultural conditions.
1. Site Selection and Plot Establishment:
- Select a field site with a known and uniform infestation of the target weed species.
- Prepare the seedbed according to standard local agricultural practices.
- Design the experiment using a Randomized Complete Block Design (RCBD) with 3-4 replications.
- Individual plot sizes should be adequate to minimize edge effects and allow for representative sampling (e.g., 3 meters x 10 meters).
2. Treatment Application:
- Apply herbicides at the proposed label rates for this compound, the partner herbicide, and their tank mixture.
- Include a weedy (untreated) control and a weed-free (hand-weeded) control in each replication to serve as benchmarks.
- Use a calibrated CO₂-pressurized backpack sprayer or a small-plot tractor-mounted sprayer with appropriate nozzles to ensure accurate and uniform application.
- Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
3. Data Collection and Assessment:
- Weed Control: Visually assess percent weed control by species at 15, 30, and 60 days after treatment (DAT) compared to the untreated control plots.
- Weed Density and Biomass: At a set time point (e.g., 45 DAT), place two 0.25 m² quadrats in each plot, count the number of individuals of each weed species, and harvest the above-ground biomass. Dry and weigh the biomass.
- Crop Tolerance (if applicable): If the trial is conducted in a crop, visually assess crop injury (phytotoxicity) on a scale of 0% (no injury) to 100% (crop death) at 7, 15, and 30 DAT.
- Crop Yield (if applicable): Harvest the crop from the center of each plot and determine the yield, adjusting for moisture content.
4. Statistical Analysis:
- Subject all data (weed control ratings, density, biomass, crop yield) to Analysis of Variance (ANOVA).
- Use a protected least significant difference (LSD) or Tukey's HSD test at a significance level of p ≤ 0.05 to separate treatment means.
Visualizations
Signaling Pathways
Caption: Dual-action mechanism of this compound and a Photosystem II inhibitor.
Experimental Workflow
Caption: Workflow for evaluating herbicide combination efficacy.
References
Application Notes and Protocols for Studying Terbuchlor Soil Sorption and Leaching
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the soil sorption and leaching potential of Terbuchlor, a chloroacetanilide herbicide. Understanding these processes is critical for assessing its environmental fate and potential for groundwater contamination. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are intended to ensure data quality and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for designing and interpreting soil sorption and leaching studies.
| Property | Value | Reference |
| Chemical Name | N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide | --INVALID-LINK-- |
| CAS Number | 4212-93-5 | --INVALID-LINK-- |
| Molecular Formula | C18H28ClNO2 | --INVALID-LINK-- |
| Molecular Weight | 325.9 g/mol | --INVALID-LINK-- |
| Water Solubility | Data not readily available. Assumed to be low based on structure. | |
| Log Kow | Data not readily available. Estimated to be high, indicating hydrophobicity. | |
| Vapor Pressure | Data not readily available. |
Soil Sorption Study Protocol (Batch Equilibrium Method - OECD 106)
This protocol determines the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Soils with varying characteristics (e.g., sandy loam, clay loam, silty clay)
-
0.01 M Calcium Chloride (CaCl2) solution
-
Methanol (HPLC grade)
-
Centrifuge tubes with screw caps (e.g., 50 mL polypropylene)
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatograph (HPLC) with UV detector or a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Syringe filters (0.45 µm)
Experimental Workflow: Soil Sorption
Application Notes and Protocols for Assaying Terbuchlor's Inhibitory Effect on Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbuchlor is a chloroacetanilide herbicide known to inhibit the biosynthesis of very long-chain fatty acids[1]. Emerging evidence also suggests that this compound may act as a potent inhibitor of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival[2]. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases a major class of drug targets[3]. The potential for this compound to inhibit kinase activity opens avenues for its investigation as a lead compound in drug discovery.
These application notes provide detailed protocols for assessing the inhibitory effects of this compound on kinase activity using both biochemical and cell-based assays. The protocols are exemplified using the non-receptor tyrosine kinase Src, a well-characterized enzyme involved in various signaling pathways that control cell growth and adhesion[4][5]. The methodologies described herein are broadly applicable to other kinases with minor modifications.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. Two common and robust methods are presented: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a luminescence-based activity assay.
LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal. This method is particularly useful for identifying ATP-competitive inhibitors.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for Src
Materials:
-
Src Kinase (e.g., Thermo Fisher Scientific, Cat. No. P3044)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer 236 (e.g., Thermo Fisher Scientific, Cat. No. PV5592)
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control, dissolved in 100% DMSO)
-
White, low-volume 384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H₂O.
-
Prepare a 3X Kinase/Antibody solution: Dilute Src kinase to 15 nM and Eu-anti-His Antibody to 6 nM in 1X Kinase Buffer A. Note: Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to pellet aggregates.
-
Prepare a 3X Tracer solution: Dilute Kinase Tracer 236 to 300 nM in 1X Kinase Buffer A.
-
Prepare serial dilutions of this compound and Staurosporine in 100% DMSO. Then, create a 3X intermediate dilution of each compound in 1X Kinase Buffer A. The final DMSO concentration in the assay should be 1%.
-
-
Assay Plate Setup (15 µL final volume):
-
Add 5 µL of the 3X intermediate compound dilution to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production indicates inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay for Src
Materials:
-
Src Kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control, dissolved in 100% DMSO)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and Staurosporine in DMSO. Further dilute in kinase buffer to a 2X final concentration.
-
Prepare a 2X Kinase/Substrate solution containing Src kinase and Poly(Glu,Tyr) substrate in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
-
Kinase Reaction (10 µL final volume):
-
Add 5 µL of the 2X compound dilution to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the 2X Kinase/Substrate solution.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
-
Incubation and Signal Generation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Inhibitory Activity of this compound against Src Kinase
| Assay Type | Compound | IC₅₀ (µM) |
| LanthaScreen® Binding Assay | This compound | 1.25 |
| Staurosporine | 0.015 | |
| ADP-Glo™ Activity Assay | This compound | 2.50 |
| Staurosporine | 0.020 |
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context, taking into account cell permeability, metabolism, and engagement with the target in its native environment.
Cellular Phosphorylation Assay
This assay measures the phosphorylation of a specific kinase substrate within intact cells. Inhibition of the kinase by a test compound results in a decrease in the phosphorylation of its downstream target.
Experimental Protocol: Cellular Src Phosphorylation Assay
Materials:
-
A suitable cell line with active Src signaling (e.g., HT-29 colon cancer cells).
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Serum-free medium.
-
This compound (dissolved in DMSO).
-
A known Src inhibitor (e.g., Dasatinib) as a positive control.
-
EGF (Epidermal Growth Factor) or other stimulus to activate Src signaling.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phospho-Src (Tyr416) specific antibody.
-
Total Src antibody.
-
ELISA plates or Western blot reagents.
-
Plate reader for ELISA or imaging system for Western blot.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 96-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.
-
-
Kinase Activation and Cell Lysis:
-
Stimulate the cells with a growth factor like EGF for 10-15 minutes to induce Src phosphorylation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 20 minutes.
-
Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).
-
-
Detection of Phosphorylation (ELISA-based):
-
Use an ELISA kit specific for phospho-Src (Tyr416) and total Src.
-
Add cell lysates to wells coated with a capture antibody for total Src.
-
Detect phosphorylated Src using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
Normalize the phospho-Src signal to the total Src signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Src phosphorylation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Cellular Inhibitory Activity of this compound
| Assay Type | Compound | Cellular IC₅₀ (µM) |
| Cellular Phospho-Src (Tyr416) Assay | This compound | 5.8 |
| Dasatinib | 0.005 |
Visualizations
Signaling Pathway
Caption: Simplified Src kinase signaling pathway and the putative inhibitory point of this compound.
Experimental Workflows
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Caption: Workflow for the ADP-Glo™ Kinase Activity Assay.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Terbuchlor Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of Terbuchlor. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak apex back towards the baseline.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. For this compound analysis, peak tailing can lead to several issues, including:
-
Inaccurate quantification: The asymmetrical shape makes it difficult to determine the precise start and end of the peak, leading to errors in peak area integration and, consequently, inaccurate concentration measurements.
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately quantify individual components in a mixture.
-
Decreased sensitivity: As the peak broadens due to tailing, its height decreases, which can make it more challenging to detect low concentrations of this compound.
Q2: I am observing peak tailing for this compound. What are the most likely causes?
A2: Based on its chemical structure (a chloroacetanilide), this compound is expected to be a neutral or very weakly basic compound. Predicted pKa values for structurally similar compounds like Alachlor and Acetochlor support this, with predicted acidic pKa's being very high (e.g., 16.6 for Alachlor) and basic pKa's being very low (e.g., -4.2 for Alachlor).[2][3] S-Metolachlor, another similar compound, is reported to have no dissociation constant in the accessible pH range.[4] Therefore, peak tailing for this compound is unlikely to be caused by issues with its ionization state changing due to mobile phase pH.
The most probable causes for this compound peak tailing are:
-
Secondary Interactions with Residual Silanols: This is the most common cause of peak tailing for many compounds in reversed-phase HPLC. Silica-based C18 columns can have residual, unreacted silanol groups (Si-OH) on the surface. These silanol groups can interact with polar functional groups on the analyte through hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or other contaminants on the column inlet frit or the stationary phase can lead to peak distortion. Over time, the stationary phase itself can degrade, especially when using aggressive mobile phases or operating at high temperatures, exposing more active silanol sites.
-
Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., in tubing, fittings, or the detector flow cell) can cause band broadening and peak tailing. This is often more pronounced for early eluting peaks.
-
Metal Chelation: Trace metal impurities within the silica matrix of the column can chelate with certain analytes, causing peak tailing.
-
Sample Overload: Injecting too much sample (in terms of mass or volume) can saturate the stationary phase, leading to peak distortion.
Troubleshooting Guides
Below are systematic approaches to diagnose and resolve this compound peak tailing.
Guide 1: Addressing Secondary Silanol Interactions
This is the most likely cause of peak tailing for a neutral compound like this compound.
Experimental Protocol:
-
Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 10 µg/mL in mobile phase
-
-
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Introduce a Mobile Phase Additive: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. | Formic acid can help to protonate residual silanol groups, reducing their interaction with the analyte and improving peak shape. |
| 2 | Increase Buffer Concentration (if using a buffer): If using a buffered mobile phase (e.g., phosphate buffer), increasing the concentration (e.g., from 10 mM to 25-50 mM) can help to mask silanol interactions. | A higher ionic strength mobile phase can reduce secondary interactions and improve peak symmetry. |
| 3 | Use a "Base-Deactivated" or End-Capped Column: Switch to a column specifically designed to minimize silanol activity. These columns have been treated to cap the residual silanol groups. | A significant improvement in peak symmetry would confirm that silanol interactions are the primary cause of tailing. |
| 4 | Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve the peak shape of basic compounds. However, for a neutral compound like this compound, this is less likely to be effective and may not be necessary with modern, high-purity silica columns. | This is generally a last resort and may not be effective for neutral compounds. |
Data Presentation: Effect of Mobile Phase Additive (Illustrative Example)
| Mobile Phase Composition | Tailing Factor (Tf) | Observations |
| Acetonitrile:Water (60:40) | 1.8 | Significant tailing observed. |
| Acetonitrile:Water (60:40) with 0.1% Formic Acid | 1.2 | Peak shape significantly improved. |
| Acetonitrile:Water (60:40) with 25 mM Phosphate Buffer (pH 3.0) | 1.1 | Excellent peak symmetry. |
Guide 2: Investigating Column Health and System Issues
If modifying the mobile phase does not resolve the issue, the problem may lie with the column or the HPLC system.
Experimental Protocol:
-
System Check:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a standard compound (e.g., caffeine) and observe the peak shape. A sharp, symmetrical peak indicates a healthy system with low extra-column volume. A broad or tailing peak points to issues with tubing, fittings, or the detector.
-
-
Column Flushing and Regeneration:
-
Disconnect the column from the detector and flush it to waste.
-
Flush with a series of solvents of increasing and decreasing polarity to remove contaminants. A typical sequence for a C18 column is:
-
Mobile phase without buffer
-
100% Water
-
Isopropanol
-
Hexane (if compatible with your system and column)
-
Isopropanol
-
100% Acetonitrile
-
Mobile phase
-
-
If a column void is suspected, and the manufacturer allows, try back-flushing the column.
-
Data Presentation: Impact of Column and System on Peak Shape (Illustrative Example)
| Condition | Tailing Factor (Tf) | Interpretation |
| Original setup | 1.9 | Severe tailing. |
| System check with union | 1.1 | System is likely not the cause. |
| After column flush | 1.4 | Some improvement, suggesting contamination was a contributing factor. |
| New column of the same type | 1.1 | Confirms the original column was degraded. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting this compound peak tailing.
By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose and resolve issues with this compound peak tailing, leading to more accurate and reliable analytical results.
References
Overcoming matrix effects in Terbuchlor analysis
Welcome to the Technical Support Center for Terbuchlor analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on overcoming matrix effects.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).
Q1: What are matrix effects and how do they impact my this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound.[2][4] These effects are a significant concern in complex matrices such as soil, food products, and biological fluids.
Q2: I'm observing significant signal suppression for this compound. What are the initial steps to mitigate this?
A: To address signal suppression, consider the following initial steps:
-
Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).
-
Optimize Sample Preparation: Enhance your sample cleanup procedure to remove more matrix components before LC-MS/MS analysis. Techniques like Solid Phase Extraction (SPE) and QuEChERS are effective for this purpose.
-
Chromatographic Separation: Modify your LC method to better separate this compound from interfering compounds. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.
Q3: My recovery of this compound is low and inconsistent. What could be the cause and how can I improve it?
A: Low and inconsistent recovery is often linked to the sample preparation process. Here are some potential causes and solutions:
-
Inefficient Extraction: The solvent used for extraction may not be optimal for this compound from your specific matrix. Ensure you are using a solvent in which this compound is highly soluble and that can effectively penetrate the sample matrix. For soil samples, a hydration step may be necessary to improve extraction efficiency.
-
Sub-optimal SPE/QuEChERS procedure: The choice of sorbent in your SPE or dispersive SPE (dSPE) cleanup step is critical. For QuEChERS, sorbents like C18 or graphitized carbon black (GCB) can help remove interfering substances. For SPE, ensure the cartridge type is appropriate for this compound's chemical properties and that the wash and elution steps are optimized.
-
Analyte Loss during Solvent Evaporation: If your protocol involves a solvent evaporation and reconstitution step, ensure that the temperature is not too high, which could lead to the degradation or volatilization of this compound.
Q4: I am seeing peak tailing or fronting for my this compound standard and samples. What should I investigate?
A: Asymmetrical peak shapes can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Peak tailing can occur due to interactions between this compound and active sites on the analytical column. Ensure your mobile phase pH is appropriate for this compound.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degrading. Try flushing the column or replacing it if necessary.
-
Injection Solvent Mismatch: The solvent in which your sample is dissolved should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in complex samples?
A: Both Solid Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective for cleaning up complex samples prior to this compound analysis. The choice between them often depends on the specific matrix, the number of samples, and the available resources. QuEChERS is a streamlined method widely used for multi-residue pesticide analysis in food matrices. SPE offers a high degree of selectivity and can be tailored for specific analyte-matrix combinations.
Q2: How can I quantitatively assess the extent of matrix effects in my analysis?
A: The matrix effect can be quantified by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates signal suppression, and a value >100% indicates signal enhancement.
Q3: What are matrix-matched standards and how can they help?
A: Matrix-matched standards are calibration standards prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples. By doing this, the standards experience similar matrix effects as the analyte in the sample, which can compensate for signal suppression or enhancement and lead to more accurate quantification.
Q4: Is it necessary to use an internal standard for this compound analysis?
A: While not always mandatory, the use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended, especially when dealing with significant matrix effects. A SIL internal standard has nearly identical chemical and physical properties to this compound and will be affected by the matrix in a similar way, thus providing a more accurate and precise quantification.
Data Presentation
The following table presents representative recovery data for a triazine herbicide, Terbuthylazine, in a soil matrix using a modified QuEChERS method. This data is illustrative of the performance that can be expected for this compound, which belongs to the same chemical class.
| Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.05 | 81 | 12 |
| 0.10 | 92 | 8 |
| 0.50 | 88 | 6 |
| Data adapted from a study on Terbuthylazine in soil, demonstrating good recovery and precision using the QuEChERS method. |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a widely adopted and efficient method for the extraction and cleanup of pesticide residues, including this compound, from various matrices.
Methodology:
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): If the sample is dry (e.g., soil, cereals), add an appropriate amount of water to rehydrate it and let it stand for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the dSPE tube at ≥5000 rcf for 2 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system for analysis.
Caption: QuEChERS workflow for this compound sample preparation.
Solid Phase Extraction (SPE)
SPE is a selective sample preparation technique that can be optimized to achieve high purity of the final extract.
Methodology:
-
Column Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate it. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass a wash solvent (e.g., 5 mL of 5% methanol in water) through the cartridge to remove weakly bound interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a small volume of a strong solvent (e.g., 2 x 2 mL of methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Solid Phase Extraction (SPE) workflow for this compound analysis.
References
- 1. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Terbuchlor Spray Application
Disclaimer: Information regarding the specific application and efficacy of Terbuchlor is limited in publicly available resources. This guide is based on the general characteristics of chloroacetanilide herbicides, the chemical family to which this compound belongs. Researchers should use this information as a starting point and conduct small-scale trials to determine optimal application parameters for their specific conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound spray application for maximum weed control in experimental settings.
Troubleshooting Guide
This guide addresses common issues that may arise during the application of this compound and other chloroacetanilide herbicides.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Weed Control | Incorrect application timing, Inadequate herbicide rate, Environmental conditions (too dry, too cold), Weed resistance, Improper spray coverage, Incorrect weed identification. | 1. Verify Application Timing: this compound, like other chloroacetanilides, is primarily a pre-emergence herbicide. It must be applied before weed seeds germinate. 2. Review Application Rate: Ensure the applied rate is appropriate for the target weed species and soil type. Heavier soils or those with high organic matter may require higher rates. 3. Assess Environmental Conditions: Chloroacetanilides require soil moisture for activation. If conditions are dry, efficacy will be reduced. Application in cold temperatures can also decrease effectiveness. 4. Investigate Weed Resistance: If a specific weed species is not controlled, consider the possibility of resistance to Group 15 (WSSA) herbicides. Rotate or tank-mix with herbicides having a different mode of action.[1][2] 5. Evaluate Spray Coverage: Ensure uniform spray coverage across the treated area. Check nozzles for clogging and proper spray pattern. 6. Confirm Weed Identification: Ensure the target weeds are within the spectrum of control for chloroacetanilide herbicides. |
| Crop Injury (Phytotoxicity) | Application to emerged crops, Incorrect application rate (too high), Unfavorable environmental conditions (cool, wet soils), Crop sensitivity, Spray drift. | 1. Confirm Application Timing: Apply this compound before crop emergence unless crop-specific tolerance has been established. 2. Check Application Rate: Verify that the application rate is within the recommended range for the specific crop and soil type. 3. Evaluate Environmental Conditions: Cool, wet conditions can slow crop growth and increase the potential for herbicide injury. 4. Review Crop Tolerance: Not all crops are tolerant to chloroacetanilide herbicides. Confirm the tolerance of your specific crop variety. 5. Assess for Spray Drift: Check for patterns of injury that might indicate drift onto sensitive, non-target plants. |
| Inconsistent Results Across Plots | Variable soil characteristics (organic matter, texture), Uneven spray application, Variable weed pressure, Differences in soil moisture. | 1. Analyze Soil Properties: Variations in soil organic matter and texture across the experimental area can affect herbicide availability and efficacy. 2. Calibrate Sprayer: Ensure the sprayer is properly calibrated to deliver a consistent volume across all plots. 3. Map Weed Populations: Document the initial weed pressure in each plot to account for variability in weed density. 4. Monitor Soil Moisture: Use soil moisture probes to assess and record moisture levels across the experimental site. |
Frequently Asked Questions (FAQs)
1. What is the mode of action of this compound?
This compound is a member of the chloroacetanilide herbicide family (WSSA Group 15, HRAC Group K3).[3] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[4] This disruption of lipid synthesis impairs cell division and growth in susceptible weeds, particularly during the early stages of germination and seedling development.[4]
2. What are the typical symptoms of this compound injury on susceptible weeds?
As a pre-emergence herbicide, this compound affects weeds as they germinate. Susceptible grass seedlings may fail to emerge from the soil. If they do emerge, they may exhibit stunted growth, with new leaves appearing malformed or failing to unroll properly. Broadleaf weeds may also show stunting and crinkled or cupped leaves.
3. What is the optimal timing for this compound application?
This compound should be applied as a pre-emergence herbicide, meaning it must be applied to the soil before the target weeds germinate. Its effectiveness is significantly reduced when applied to emerged weeds.
4. What environmental conditions are ideal for this compound application?
Optimal performance of this compound and other chloroacetanilide herbicides requires adequate soil moisture (approximately 0.5 inches of rainfall or irrigation within a week of application) to move the herbicide into the soil profile where weed seeds are germinating. Efficacy is generally reduced in dry conditions. Application to cold, wet soils may increase the risk of crop injury.
5. What is the general weed control spectrum for this compound?
As a chloroacetanilide, this compound is expected to primarily control annual grasses and some small-seeded broadleaf weeds.
6. Can this compound be tank-mixed with other herbicides?
While specific tank-mix partners for this compound are not well-documented, chloroacetanilide herbicides are often tank-mixed with other herbicides to broaden the weed control spectrum. A jar test should always be conducted to ensure physical compatibility before mixing any products in the spray tank. It is also crucial to follow the labels of all tank-mix partners and adhere to the most restrictive guidelines.
7. How can I manage the risk of weed resistance to this compound?
To mitigate the development of herbicide resistance, it is essential to incorporate integrated weed management (IWM) practices. This includes rotating crops, using herbicides with different modes of action, and employing mechanical or cultural weed control methods when feasible. Avoid repeated applications of herbicides from the same group (WSSA Group 15) on the same field.
Data Presentation
Due to the limited availability of specific data for this compound, the following tables are based on general values for the chloroacetanilide class of herbicides and should be used as a reference for experimental planning.
Table 1: General Application Rates for Chloroacetanilide Herbicides (Pre-emergence)
| Soil Texture | Organic Matter | Application Rate (lbs a.i./acre) |
| Coarse (Sand, Loamy Sand) | Low (<1.5%) | 1.0 - 1.5 |
| Medium (Loam, Silt Loam) | Moderate (1.5-3.0%) | 1.5 - 2.0 |
| Fine (Clay, Clay Loam) | High (>3.0%) | 2.0 - 2.5 |
| Note: These are generalized rates. Always consult the product label for specific recommendations and adjust based on target weed species and density. |
Table 2: Susceptibility of Common Weeds to Chloroacetanilide Herbicides
| Weed Species | Common Name | General Susceptibility |
| Echinochloa crus-galli | Barnyardgrass | High |
| Digitaria sanguinalis | Large Crabgrass | High |
| Setaria faberi | Giant Foxtail | High |
| Setaria viridis | Green Foxtail | High |
| Amaranthus retroflexus | Redroot Pigweed | Moderate to High |
| Chenopodium album | Common Lambsquarters | Moderate |
| Ambrosia artemisiifolia | Common Ragweed | Low to Moderate |
| Abutilon theophrasti | Velvetleaf | Low |
| Susceptibility can vary based on the specific chloroacetanilide herbicide, application rate, and environmental conditions. |
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound in a Field Setting
This protocol outlines a general procedure for conducting a field trial to assess the efficacy of this compound.
1. Experimental Design:
- Utilize a randomized complete block design (RCBD) with a minimum of four replications.
- Include an untreated control plot in each replication for comparison.
- Plot size should be adequate to minimize edge effects (e.g., 10 ft x 30 ft).
2. Treatments:
- Include a range of this compound application rates (e.g., 0.5x, 1x, and 2x the anticipated effective rate).
- If applicable, include tank-mix combinations with other herbicides.
- A standard, commercially available herbicide with a similar weed control spectrum can be included as a positive control.
3. Application:
- Calibrate the sprayer to deliver a consistent spray volume (e.g., 15-20 gallons per acre).
- Use appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.
- Apply treatments before weed and crop emergence.
- Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
4. Data Collection:
- Weed Control Efficacy: Conduct visual ratings of percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment). Use a scale of 0% (no control) to 100% (complete control) compared to the untreated check.
- Weed Density and Biomass: At a designated time point, count the number of individual weed species within a defined quadrat in each plot. Collect the above-ground biomass of these weeds, dry, and weigh.
- Crop Phytotoxicity: Visually assess crop injury at regular intervals using a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or malformation.
- Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.
5. Statistical Analysis:
- Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing poor weed control with this compound.
Caption: A generalized workflow for conducting a field efficacy trial of this compound.
References
Technical Support Center: Optimizing Terbuchlor Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Terbuchlor, a selective pre-emergence herbicide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name and structure of this compound?
A1: The chemical name for this compound is N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide. Its chemical structure is shown below.
Q2: What is the general synthetic route for this compound?
A2: this compound is typically synthesized in a two-step process. The first step involves the chloroacetylation of 2,6-diethylaniline to form the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide. The second step is the N-alkoxymethylation of this intermediate with formaldehyde and n-butanol to yield this compound.
Q3: What are the most common impurities encountered in this compound synthesis?
A3: Common impurities can include unreacted starting materials (2,6-diethylaniline, chloroacetyl chloride), the intermediate product (2-chloro-N-(2,6-diethylphenyl)acetamide), and byproducts from side reactions. Hydrolysis of chloroacetyl chloride can form chloroacetic acid, and self-condensation of reactants can also occur.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the identification of reactants, intermediates, and the final product, helping to determine the reaction's completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-chloro-N-(2,6-diethylphenyl)acetamide (Intermediate) | Incomplete reaction of 2,6-diethylaniline. | - Ensure the molar ratio of chloroacetyl chloride to 2,6-diethylaniline is appropriate, typically a slight excess of the aniline. - Optimize the reaction temperature; a patent for a similar process suggests maintaining the temperature between 50-60°C during the addition of the acylating agent and then heating to 85-105°C. - Use a suitable solvent, such as toluene or dichloromethane, to ensure all reactants are in solution. |
| Hydrolysis of chloroacetyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. | |
| Formation of di-acylated byproduct. | - Control the addition rate of chloroacetyl chloride to the reaction mixture to avoid localized high concentrations. | |
| Low yield of this compound (Final Product) | Incomplete N-alkoxymethylation. | - Ensure the presence of a suitable acid catalyst, such as para-toluenesulfonic acid, to promote the reaction between the intermediate, formaldehyde, and n-butanol. - Optimize the reaction temperature. A patent for the synthesis of the similar compound Butachlor suggests a reaction temperature of 10-50°C for the final step. |
| Formation of N-hydroxymethyl intermediate without subsequent etherification. | - Use an excess of n-butanol to drive the reaction towards the formation of the butoxymethyl ether. - Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus. | |
| Product Contamination/Difficult Purification | Presence of unreacted starting materials or intermediate. | - Monitor the reaction to completion using TLC or HPLC before workup. - Employ appropriate purification techniques such as recrystallization or column chromatography. |
| Formation of colored impurities. | - Treat the crude product with activated carbon to remove colored impurities. - Ensure the quality of starting materials, as impurities in the reactants can lead to colored byproducts. |
Data on Yield Optimization
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Below is a summary of reaction conditions and yields reported for the synthesis of the key intermediate and a closely related final product, Butachlor.
Table 1: Synthesis of 2-chloro-N-(2,6-dialkylphenyl)acetamide Intermediates
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |
| 2,6-dimethylaniline | Chloroacetyl chloride | 1,2-dichloroethylene/1N NaOH(aq) | 20-35°C | 95% | PrepChem.com |
| 2,6-diethylaniline | Chloroacetic acid, PCl₃ | None | 85-105°C | >95% | CN87101526A[1] |
Table 2: Synthesis of Butachlor (a close analog of this compound)
| Intermediate | Reagents | Solvent | Temperature | Yield | Reference |
| 2-chloro-N-(2,6-diethylphenyl)acetamide | Chloromethyl butyl ether, NaOH(aq) | Butachlor (as solvent) | 10-50°C | 90% | CN87101526A[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide (Intermediate)
This protocol is adapted from a procedure for a similar compound.
Materials:
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2,6-diethylaniline
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Chloroacetyl chloride
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Toluene (anhydrous)
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Triethylamine (or another suitable base)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,6-diethylaniline in anhydrous toluene.
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Cool the solution in an ice bath.
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Slowly add chloroacetyl chloride dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10°C during the addition.
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After the addition is complete, add triethylamine to the reaction mixture to act as an acid scavenger.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, wash the reaction mixture with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 2-chloro-N-(2,6-diethylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide)
This protocol is a general procedure for N-alkoxymethylation.
Materials:
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2-chloro-N-(2,6-diethylphenyl)acetamide
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Paraformaldehyde
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n-Butanol
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Toluene
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p-Toluenesulfonic acid (catalytic amount)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-chloro-N-(2,6-diethylphenyl)acetamide, paraformaldehyde, and n-butanol in toluene.
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Add a catalytic amount of p-toluenesulfonic acid to the mixture.
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Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
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Continue refluxing until no more water is collected, indicating the reaction is complete.
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Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude this compound can be purified by vacuum distillation or column chromatography to obtain a high-purity product.
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.
Caption: Synthetic pathway of this compound.
References
Technical Support Center: Minimizing Herbicide Degradation During Sample Storage
Disclaimer: The term "Terbuchlor" does not correspond to a recognized chemical name in publicly available databases. This guide focuses on two common herbicides with similar-sounding names, Terbuthylazine and Butachlor , to address potential degradation issues during sample storage. The principles and methods described here are broadly applicable to the handling of many agricultural herbicides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Terbuthylazine and Butachlor in laboratory samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Terbuthylazine and Butachlor during sample storage?
A1: The stability of Terbuthylazine and Butachlor in stored samples is primarily influenced by temperature, light, pH, and microbial activity.[1][2] Both herbicides can be susceptible to chemical and biological degradation pathways.
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Temperature: Higher temperatures generally accelerate the rate of chemical and microbial degradation.[3][4]
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Light: Exposure to UV light can lead to photolytic degradation. Samples should be stored in the dark or in amber containers to minimize this effect.[5]
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pH: Terbuthylazine is more stable in neutral to weakly acidic or alkaline conditions but is hydrolyzed in strongly acidic or alkaline media. The stability of Butachlor can also be pH-dependent.
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Microbial Activity: Soil and water samples often contain microorganisms that can metabolize these herbicides, leading to significant losses.
Q2: What are the ideal storage temperatures for samples containing Terbuthylazine or Butachlor?
A2: For long-term storage, it is recommended to keep samples at or below -20°C. For short-term storage, refrigeration at 4°C is often acceptable, but stability should be verified. Some liquid formulations of herbicides have specific temperature ranges to prevent crystallization or separation, so it is important to consult the product label if storing a formulated product.
Q3: How long can I store my samples before analysis?
A3: The holding time for samples depends on the specific herbicide, the sample matrix, and the storage conditions. For Butachlor, half-life in soil under field conditions can range from 15 to 29 days. Terbuthylazine's half-life in soil can be around 72 days under laboratory conditions. It is crucial to conduct a storage stability study to determine the maximum allowable storage time for your specific experimental conditions.
Q4: What type of containers should I use for storing my samples?
A4: Glass containers are generally preferred for storing samples containing organic compounds like herbicides, as they are inert and reduce the risk of adsorption or leaching that can occur with some plastics. Amber glass is recommended to protect samples from light.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid degradation of the target analyte. | - Improper storage temperature: Samples stored at room temperature or even refrigerated for too long can lead to degradation. - Exposure to light: Photodegradation can occur if samples are not protected from light. - Microbial activity: Unsterilized water or soil samples may contain microbes that degrade the herbicide. | - Verify storage conditions: Ensure samples are stored at ≤ -20°C for long-term storage. - Use appropriate containers: Store samples in amber glass vials to block UV light. - Minimize microbial activity: For water samples, consider filtration or the addition of a microbial inhibitor if it does not interfere with the analysis. For soil samples, freezing is the primary method to halt microbial action. |
| Inconsistent or non-reproducible analytical results. | - Incomplete extraction: The analyte may be strongly adsorbed to the sample matrix. - Analyte instability in the extraction solvent: The chosen solvent may promote degradation. - Instrumental issues: Problems with the analytical instrument (e.g., HPLC, GC-MS) can lead to variability. | - Optimize extraction method: Evaluate different solvents and extraction techniques (e.g., sonication, shaking time). - Evaluate solvent stability: Run a short-term stability test of the analyte in the final extract. - Perform system suitability tests: Ensure the analytical system is performing correctly before running samples. |
| Presence of unexpected peaks in the chromatogram. | - Formation of degradation products: The unexpected peaks may be metabolites of the parent herbicide. - Contamination: The sample, solvent, or glassware may be contaminated. | - Identify metabolites: Use mass spectrometry (MS) to identify the chemical structure of the unknown peaks and compare them with known metabolites. - Run blanks: Analyze solvent blanks and matrix blanks to check for contamination. |
Data on Herbicide Stability
The following table summarizes the degradation half-life of Terbuthylazine and Butachlor under different conditions.
| Herbicide | Matrix | Conditions | Half-life (t½) |
| Terbuthylazine | Soil | Laboratory, aerobic, 20°C | ~72 days |
| Butachlor | Soil | Field conditions | 15.2 - 19.3 days |
| Butachlor | Soil | Laboratory conditions | 25.9 - 29.8 days |
| Butachlor | Liquid Culture | With Bacillus altitudinis | 34.65 hours |
Experimental Protocols
Protocol for a Sample Storage Stability Study
This protocol outlines the steps to assess the stability of Terbuthylazine or Butachlor in a specific sample matrix under defined storage conditions.
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Sample Fortification:
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Obtain a representative blank matrix (e.g., soil, water) that is free of the target analyte.
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Spike the blank matrix with a known concentration of the herbicide standard. Prepare a sufficient number of fortified samples for all time points and storage conditions to be tested.
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Storage:
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Divide the fortified samples into different sets for each storage condition to be evaluated (e.g., 4°C, -20°C).
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Place the samples in appropriate containers (e.g., amber glass vials) and store them under the designated conditions.
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Analysis at Time Points:
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Analyze a set of samples at time zero (T=0) to establish the initial concentration.
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At predetermined intervals (e.g., 7, 14, 30, 60, and 90 days), retrieve a set of samples from each storage condition.
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Extract the herbicide from the samples using an appropriate and validated extraction method.
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Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Data Evaluation:
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Calculate the percentage of the initial concentration remaining at each time point.
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Plot the concentration versus time to determine the degradation kinetics and the half-life of the analyte under each storage condition.
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Analytical Method Example: HPLC Analysis
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Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 1.8 µm).
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Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 55:45, v/v).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10-20 µL.
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Detection Wavelength: Determined by the UV absorbance maximum of the target analyte.
Visualizations
References
Dealing with co-eluting peaks in Terbuchlor chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting peaks in Terbuchlor chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in this compound chromatography?
A1: Co-elution in this compound analysis can arise from several factors. One of the most common is matrix interference, where other compounds from the sample matrix (e.g., soil, water, agricultural products) have similar chemical properties and retention times to this compound under the established chromatographic conditions.[1] Other potential causes include the presence of this compound degradation products, isomers, or other chemically similar pesticides in the sample.[1]
Q2: How can I confirm if I have co-eluting peaks in my this compound analysis?
A2: Suspected co-elution, often indicated by asymmetrical or broader-than-expected peaks, can be confirmed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1][2] A DAD can assess peak purity by comparing UV-Vis spectra across the peak; non-identical spectra suggest co-elution.[1] An MS detector provides mass-to-charge ratio information, which can differentiate between compounds under a single chromatographic peak.
Q3: What are the initial steps to resolve co-eluting peaks with this compound?
A3: Begin by systematically adjusting chromatographic parameters one at a time. The most impactful parameters to adjust for peak resolution are the mobile phase composition, column chemistry (stationary phase), and column temperature. Additionally, optimizing the flow rate can improve peak resolution.
Q4: Can sample preparation help in resolving co-eluting peaks for this compound?
A4: Yes, thorough sample preparation is a critical step. Implementing more rigorous cleanup procedures, such as solid-phase extraction (SPE), can remove interfering matrix components before chromatographic analysis. Proper filtration is also essential to remove particulates that could harm the column and affect peak shape. The choice of solvent used to dissolve the final extract should be as close as possible to the mobile phase composition to avoid peak distortion.
Q5: When should I consider changing the chromatographic column?
A5: If modifications to the mobile phase and other instrumental parameters do not resolve the co-elution, changing the column should be considered. Selecting a column with a different stationary phase can alter the selectivity of the separation. For instance, switching from a standard C18 column to a phenyl or cyano column can introduce different analyte-stationary phase interactions (e.g., π-π interactions) and improve the separation of this compound from interfering compounds. Using columns with smaller particle sizes can also increase peak efficiency and resolution.
Troubleshooting Guide
Issue 1: Asymmetrical or broad this compound peak suggesting co-elution.
This is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.
Caption: Troubleshooting workflow for co-eluting peaks.
1. Mobile Phase Modification:
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Organic Modifier Ratio: If using a gradient, try a shallower gradient around the elution time of this compound. For isocratic methods, systematically vary the ratio of the organic solvent to the aqueous phase.
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Solvent Type: If using acetonitrile, try substituting it with methanol, or vice-versa. The change in solvent can alter selectivity and resolve overlapping peaks.
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pH Adjustment: If the interfering compound is ionizable, adjusting the mobile phase pH can change its retention time relative to this compound.
2. Temperature Adjustment:
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Lowering the column temperature generally increases retention and can improve resolution, though it will also increase the analysis time.
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Conversely, increasing the temperature can sometimes improve peak efficiency and provide better separation.
3. Flow Rate Optimization:
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In most cases, lowering the flow rate will lead to narrower peaks and improved resolution. However, this will also increase the run time.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resolution (Rs) |
| Mobile Phase | 60:40 ACN:H₂O | 55:45 ACN:H₂O | 60:40 MeOH:H₂O | 1.2 |
| Temperature | 30°C | 35°C | 30°C | 1.4 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 1.6 |
Issue 2: Co-elution due to complex sample matrix.
When analyzing this compound in complex matrices like soil or food products, matrix components are a frequent cause of co-elution.
Caption: Workflow for matrix-induced co-elution.
Protocol: Solid-Phase Extraction (SPE) for this compound in Water Samples
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Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
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Loading: Pass 100 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
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Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
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Elution: Elute the retained this compound and other hydrophobic compounds with 5 mL of acetonitrile.
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for injection.
| Sample Prep Method | Peak Purity (DAD) | Resolution (Rs) of this compound from nearest interferent |
| Dilute and Shoot | 85% | 0.9 |
| LLE (Acetonitrile) | 92% | 1.3 |
| SPE (C18) | 99% | 1.8 |
Concluding Remarks
A systematic approach is key to resolving co-eluting peaks in this compound chromatography. By first confirming the co-elution and then methodically adjusting sample preparation and chromatographic parameters, researchers can achieve accurate and reliable quantification of this compound. When modifying methods, it is crucial to change only one parameter at a time to clearly assess its effect on the separation.
References
Technical Support Center: Method Development for Terbuchlor Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on analytical methods to resolve the herbicide Terbuchlor from its metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and execution of analytical methods for this compound and its metabolites.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Chromatography (HPLC/UPLC) | ||
| Poor peak shape (tailing, fronting, or splitting) for this compound or its metabolites. | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Co-elution with matrix components. 4. High injection volume or inappropriate solvent. | 1. Adjust the mobile phase pH. Since metabolites are often acidic (e.g., ESA and OA derivatives), a lower pH (e.g., using formic or acetic acid) can improve peak shape. 2. Flush the column with a strong solvent, or replace it if necessary. Use a guard column to protect the analytical column. 3. Optimize the gradient elution to improve separation. Enhance sample cleanup procedures. 4. Reduce the injection volume. Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper solvent mixing and pump performance. Degas the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Low sensitivity or no peak detected. | 1. Insufficient sample concentration. 2. Suboptimal ionization in the mass spectrometer. 3. Degradation of the analyte. | 1. Concentrate the sample extract. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). This compound may ionize well in positive mode, while its acidic metabolites (ESA, OA) will be more sensitive in negative ion mode.[1][2][3] 3. Check sample stability and storage conditions. Use fresh standards. |
| Mass Spectrometry (MS) | ||
| High background noise or matrix effects (ion suppression or enhancement). | 1. Inadequate sample cleanup. 2. Co-eluting matrix components competing for ionization. 3. Contamination from solvents, glassware, or the LC system. | 1. Implement or improve sample cleanup steps (e.g., solid-phase extraction (SPE) or dispersive SPE (dSPE) in QuEChERS). 2. Optimize the chromatographic separation to separate analytes from interfering compounds. 3. Use high-purity solvents and thoroughly clean all equipment. |
| Inability to confirm metabolite identity. | 1. Lack of reference standards. 2. Insufficient fragmentation in MS/MS. | 1. If standards are unavailable, use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. 2. Optimize collision energy to achieve characteristic fragment ions. |
| Sample Preparation | ||
| Low recovery of analytes. | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during cleanup steps. 3. Degradation during sample processing. | 1. Optimize the extraction solvent and technique (e.g., shaking time, solvent-to-sample ratio). For soil, a mixture of polar and non-polar solvents may be effective. 2. Evaluate different SPE sorbents or dSPE cleanup materials. 3. Minimize sample processing time and keep samples cool. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolites of this compound?
A1: Based on the metabolism of other chloroacetanilide herbicides like butachlor and acetochlor, the primary metabolites of this compound are expected to be its ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[1][2] These are formed through the cleavage of the chloroacetyl group and subsequent oxidation.
Q2: Which analytical technique is more suitable for this compound and its metabolites, GC-MS or LC-MS/MS?
A2: LC-MS/MS is generally the preferred technique. This compound itself is amenable to GC-MS, but its primary metabolites (ESA and OA) are polar, non-volatile, and thermally labile, making them unsuitable for direct GC analysis without derivatization. LC-MS/MS allows for the simultaneous analysis of both the parent compound and its polar metabolites in a single run.
Q3: What is a good starting point for developing an HPLC/UPLC method?
A3: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both with a small amount of acidifier like formic acid (e.g., 0.1%), is commonly used for the separation of pesticides and their metabolites.
Q4: How can I improve the extraction of this compound and its metabolites from soil or agricultural products?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides from various food and environmental matrices. For soil, a modified QuEChERS or solvent extraction with a mixture of acetonitrile and water, followed by a cleanup step, is often effective.
Q5: What are the typical mass-to-charge ratios (m/z) I should monitor for this compound and its predicted metabolites?
A5: For this compound (C18H28ClNO2, MW: 325.88), in positive ion mode ESI-MS, you would look for the protonated molecule [M+H]+ at m/z 326.9. For the predicted metabolites, you would typically monitor for their deprotonated molecules [M-H]- in negative ion mode. The exact masses will depend on their elemental composition. High-resolution mass spectrometry is recommended for accurate mass determination and formula prediction in the absence of standards.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound and its predicted metabolites. Note that these are example values and should be experimentally determined.
Table 1: Example HPLC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 326.9 [M+H]+ | Value 1 | Value 2 | 20 | 8.5 |
| This compound-ESA (Predicted) | Value A [M-H]- | Value B | Value C | -25 | 4.2 |
| This compound-OA (Predicted) | Value X [M-H]- | Value Y | Value Z | -20 | 3.1 |
Table 2: Example Method Performance
| Compound | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| This compound | 0.5 | 95 ± 5 | < 10 |
| This compound-ESA (Predicted) | 1.0 | 88 ± 7 | < 15 |
| This compound-OA (Predicted) | 1.0 | 92 ± 6 | < 15 |
Experimental Protocols
Sample Preparation: Modified QuEChERS for Soil
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to create a slurry.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-9 min: Linear gradient to 95% B
-
9-11 min: Hold at 95% B
-
11.1-14 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive and Negative (switching)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Predicted metabolic pathway of this compound.
References
Technical Support Center: Enhancing Terbuchlor Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Terbuchlor in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound is a chloroacetanilide herbicide.[1] Its primary mechanism of action in plants is the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, which is crucial for cell membrane formation, thereby impairing cell division and growth.[1] Some evidence also suggests that this compound may act as a potent kinase inhibitor, leading to the induction of apoptosis (programmed cell death) in human cancer cells.
Q2: Why is this compound difficult to dissolve for in vitro assays?
Like many organic molecules with its structural complexity, this compound is expected to have low aqueous solubility. This can lead to precipitation in the aqueous environment of cell culture media, making it difficult to achieve the desired concentrations for accurate and reproducible experimental results.
Q3: What are the initial recommended solvents for preparing a this compound stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays. Ethanol can be another alternative. It is crucial to first dissolve this compound in a minimal amount of the organic solvent before further dilution into aqueous buffers or cell culture media.
Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects that could interfere with the experimental results. It is imperative to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution into aqueous media.
Cause: The aqueous concentration of this compound has exceeded its solubility limit in the final assay buffer or cell culture medium.
Solutions:
-
Optimize Solvent Concentration: While keeping the final DMSO concentration low is important, a slightly higher (but still non-toxic) concentration might be necessary to maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%).
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution into the aqueous medium. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
Use of Pluronic F-68: Consider the addition of a small amount of Pluronic F-68, a non-ionic surfactant, to the final culture medium (typically at 0.01-0.1%). This can help to increase the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicate the final diluted solution in a water bath sonicator. This can help to break up small aggregates and improve dispersion. Use with caution as excessive sonication can degrade the compound.
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, be mindful of the thermal stability of this compound.
Issue 2: Inconsistent results between experiments.
Cause: This could be due to incomplete dissolution or precipitation of this compound, leading to variations in the actual concentration of the compound in the assay.
Solutions:
-
Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid using previously diluted solutions that may have precipitated over time.
-
Vortexing: Ensure thorough mixing by vortexing the stock solution before each use and after each dilution step.
-
Visual Inspection: Before adding to your cells or assay, visually inspect the final diluted solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should not be used.
Data Presentation
Due to the limited publicly available quantitative solubility data for this compound, the following table provides a template for researchers to systematically determine and record its solubility in various solvents.
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Observations |
| Water (pH 7.0) | 25 | To be determined | Expected to be very low |
| DMSO | 25 | To be determined | Expected to be high |
| Ethanol (95%) | 25 | To be determined | |
| Cell Culture Medium + 10% FBS | 37 | To be determined | |
| Cell Culture Medium + 0.5% DMSO | 37 | To be determined |
Researchers are encouraged to experimentally determine these values.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.26 mg of this compound (Molecular Weight: 325.88 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube.
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Solvent Addition: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Cell Culture Medium
-
Thaw Stock: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
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Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, add 1 µL of the 10 mM stock solution to 1 mL of medium for a final concentration of 10 µM.
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Mixing: Immediately after adding the this compound solution, mix the medium thoroughly by gentle inversion or pipetting.
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Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Visualizations
Experimental Workflow for Solubility Testing
Caption: Workflow for determining this compound solubility.
Postulated Signaling Pathways of this compound
A. Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis
Caption: this compound's proposed inhibition of VLCFA synthesis.
B. Induction of Apoptosis via Kinase Inhibition
Caption: this compound's potential apoptosis induction pathway.
References
Technical Support Center: Minimizing Terbuchlor Photodecomposition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of Terbuchlor photodecomposition in field studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound photodecomposition?
A1: Photodecomposition, or photolysis, is a chemical process where a molecule, in this case, the herbicide this compound, is broken down into smaller, often less effective, compounds by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight.[1][2] This process is a significant pathway for pesticide degradation in the environment and can reduce the efficacy of the applied herbicide.[3]
Q2: What are the primary environmental factors that accelerate this compound photodecomposition?
A2: Several factors can accelerate photodecomposition. The most critical is the intensity and duration of sunlight exposure.[4] Other contributing factors include:
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Soil Properties: Soils with low organic matter content may offer less protection to the herbicide molecules from sunlight.[5] Sandy soils, which allow for greater light penetration than clay or loam soils, can also increase decomposition rates.
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Moisture: The presence of water can influence photodecomposition rates, sometimes accelerating the process through indirect photochemical reactions.
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pH: The pH of the soil and surface water can affect the chemical form of this compound and its susceptibility to photolysis.
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Surface Residue: When herbicides are applied over crop residue (straw, stubble), they can remain on the surface, exposed to solar radiation for extended periods, leading to photodegradation.
Q3: How can I protect this compound from photodecomposition in my field experiments?
A3: Several strategies can be employed to mitigate photodecomposition:
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Formulation with UV Absorbers: Incorporating UV absorbers or photostabilizers into the herbicide formulation is a promising strategy. These compounds absorb harmful UV radiation, protecting the active ingredient.
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Use of Adjuvants: Certain adjuvants, such as those forming a protective film or increasing penetration into the soil or plant, can reduce the time this compound is exposed to direct sunlight.
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Application Timing: Applying the herbicide during periods of lower light intensity, such as late afternoon or on cloudy days, can reduce the initial rate of photodecomposition.
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Incorporation: For soil-applied herbicides, mechanical incorporation into the top layer of soil or application just before rainfall can move the chemical away from the surface, shielding it from direct sunlight.
Q4: What are suitable analytical methods for measuring this compound concentrations in soil?
A4: The most common and reliable methods involve solvent extraction followed by chromatographic analysis. A typical workflow includes:
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Extraction: Using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solvent extraction with methanol or acetonitrile.
-
Analysis: Quantifying the concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound efficacy in the field, especially in sunny conditions. | High rate of photodecomposition. | 1. Reformulate with a UV absorber or photostabilizing adjuvant. 2. Time applications for late afternoon or cloudy days. 3. If soil-applied, ensure rapid incorporation into the soil profile via irrigation or tillage. |
| Inconsistent results between replicate plots. | 1. Variable soil organic matter content. 2. Uneven application or spray coverage. 3. Differences in soil moisture or pH across the site. | 1. Thoroughly characterize the soil in each plot before the experiment. 2. Calibrate application equipment carefully. 3. Ensure uniform irrigation and, if possible, select a site with consistent soil properties. |
| Low recovery of this compound from soil samples during analysis. | 1. Inefficient extraction method. 2. Degradation of the sample during storage. 3. Strong binding (sorption) of this compound to soil organic matter. | 1. Optimize the extraction solvent and procedure. The QuEChERS method is often effective for a wide range of pesticides. 2. Store samples frozen (e.g., at -10°C or below) immediately after collection and minimize storage time. 3. Evaluate different extraction solvents; methanol is often effective for triazine herbicides. |
| Adjuvant tank-mix appears to reduce, rather than improve, performance. | Adjuvant incompatibility or antagonism. | 1. Not all adjuvants are suitable. Select adjuvants specifically designed for photoprotection or to enhance soil penetration. 2. Consult the herbicide label for recommended adjuvants. 3. Conduct a small-scale "jar test" to check for physical compatibility before large-scale mixing. |
Data on Photoprotective Strategies
| Pesticide | Photoprotective Agent | Formulation/Method | Improvement in Recovery/Persistence |
| Disulfoton | Water-soluble quaternary ammonium UV absorbers (QAUVAs) | Formulation Additive | 22-26% increase in recovery compared to unprotected samples. |
| Azadirachtin | Suitable UV absorbers | Formulation Additive | 24% increase in post-exposure recovery. |
| Chlorpyrifos | Suitable UV absorbers | Formulation Additive | 30% increase in post-exposure recovery. |
| Amicarbazone | Emulsifiable Concentrate (EC) Adjuvant (vegetable oil-based) | Tank-mix Adjuvant | Improved photostability on straw surfaces under solar radiation. |
| Sulfentrazone | Emulsifiable Concentrate (EC) Adjuvant (vegetable oil-based) | Tank-mix Adjuvant | Improved photostability on straw surfaces under solar radiation. |
Experimental Protocols & Visualizations
Protocol 1: Field Study on this compound Photodecomposition
Objective: To quantify the rate of this compound photodecomposition under field conditions and assess the efficacy of a photoprotective formulation.
Methodology:
-
Site Selection: Choose a field site with uniform soil type, slope, and minimal shading. Document the soil's physical and chemical properties (pH, organic matter content, texture).
-
Experimental Design:
-
Establish replicate plots for each treatment (e.g., 4 replicates in a randomized complete block design).
-
Treatments should include:
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Control (no herbicide).
-
Standard this compound formulation.
-
Photoprotected this compound formulation (e.g., with a UV absorber).
-
-
-
Application:
-
Apply herbicides uniformly to the soil surface using a calibrated sprayer at the desired rate.
-
-
Sampling:
-
Collect soil core samples from each plot at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days after application).
-
Sample from the top 0-5 cm of soil, as this is the primary zone of photodegradation.
-
-
Sample Handling:
-
Place samples in labeled bags and immediately store them in a cooler.
-
Upon returning to the lab, freeze samples at -10°C or below until analysis to prevent microbial degradation.
-
-
Analysis:
-
Extract this compound from soil subsamples using an appropriate solvent (e.g., methanol) or a standardized method like QuEChERS.
-
Analyze the extracts using HPLC-UV to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the dissipation kinetics for each treatment, typically using first-order models to determine the half-life (DT50) of this compound.
-
Caption: Workflow for a field study on this compound photodecomposition.
Factors Influencing this compound Persistence
The persistence of this compound in the field is a balance between factors that accelerate its degradation and those that promote its stability. Understanding these relationships is key to designing effective application strategies.
Caption: Key factors influencing the environmental persistence of this compound.
References
Adjusting pH for optimal Terbuchlor extraction from soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Terbuchlor from soil samples. The focus is on the critical role of pH adjustment in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from soil?
Q2: How does soil pH affect the extraction efficiency of this compound?
Soil pH can influence the chemical form and binding behavior of herbicides.[3][4] For some chloroacetamide herbicides, acidic conditions have been shown to improve recovery from soil and water.[5] Conversely, highly alkaline conditions may lead to the degradation of the herbicide, reducing extraction efficiency. Therefore, understanding the native pH of your soil is a critical first step in optimizing your extraction protocol.
Q3: Is the QuEChERS method suitable for this compound extraction?
Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and highly effective technique for the extraction of pesticide residues, including chloroacetamide herbicides, from soil. The method has buffered versions (e.g., AOAC and EN methods) that help to control the pH during extraction, which is beneficial for pH-sensitive analytes.
Q4: Should I adjust the pH of my soil sample before extraction?
Adjusting the pH of the extraction solvent is generally preferred over directly adjusting the pH of the soil sample. The addition of acids or bases to the soil can alter its structure and potentially affect the interaction of this compound with soil particles in unpredictable ways. Buffered QuEChERS methods incorporate pH adjustment into the extraction procedure itself.
Q5: What are the signs of poor this compound extraction due to incorrect pH?
Low recovery of this compound in your analytical results is the primary indicator. Other signs may include poor reproducibility between replicate samples and the presence of interfering peaks in your chromatogram, which could result from the co-extraction of matrix components that are more soluble at a suboptimal pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Recovery in Acidic Soils (pH < 6) | This compound may be strongly adsorbed to soil components under acidic conditions. | Use a buffered QuEChERS method (e.g., with acetate buffer) to raise the pH of the extraction environment to the optimal range (slightly acidic to neutral). Ensure thorough homogenization to allow the buffer to effectively neutralize the soil acidity in the immediate vicinity of the sample particles. |
| Low this compound Recovery in Alkaline Soils (pH > 8) | Potential for alkaline hydrolysis (degradation) of this compound. | Utilize a buffered QuEChERS method with an appropriate buffer (e.g., citrate) to lower the pH of the extraction medium. Minimize the time between sample preparation and extraction to reduce the exposure of this compound to the alkaline conditions. |
| Inconsistent Results Between Samples | Variation in the native pH of your soil samples. Natural soil samples can have significant pH heterogeneity. | Measure the pH of each soil sample before extraction. If there is significant variation, consider grouping samples by pH range and applying a tailored extraction protocol for each group. Ensure consistent and vigorous shaking during extraction to promote equilibrium. |
| Presence of Matrix Interferences | Suboptimal pH may lead to the co-extraction of interfering compounds from the soil matrix. | Optimize the clean-up step (d-SPE) of your QuEChERS protocol. Different sorbents can be used to remove different types of interferences. Adjusting the extraction pH with a buffer can also minimize the co-extraction of certain matrix components. |
Experimental Protocols
Protocol 1: pH-Adjusted QuEChERS Extraction for this compound in Soil
This protocol is based on the principles of the buffered QuEChERS method and is designed to provide a robust extraction of this compound from various soil types.
Materials:
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15 mL or 50 mL polypropylene centrifuge tubes
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Homogenized soil sample
-
Reagent-grade water
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Acetonitrile (ACN)
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Magnesium sulfate (MgSO₄), anhydrous
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Sodium chloride (NaCl) or Sodium acetate (NaOAc)
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Dispersive solid-phase extraction (d-SPE) kit for soil analysis (containing PSA and C18 sorbents)
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Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration (for dry soils): If the soil is dry, add 8 mL of reagent-grade water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.
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Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Buffering and Salting-Out:
-
For Neutral to Acidic Soils: Add the contents of a buffered extraction salt packet for the AOAC 2007.01 method (containing MgSO₄ and NaOAc).
-
For Alkaline Soils: Add the contents of a buffered extraction salt packet for the EN 15662 method (containing MgSO₄, NaCl, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
-
Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA, C18, and MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for analysis by GC-MS or LC-MS.
Data Presentation
The following table summarizes hypothetical recovery data to illustrate the effect of pH on this compound extraction efficiency. Actual results will vary depending on the soil matrix and specific experimental conditions.
| Extraction pH | Soil Type | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 4.0 | Sandy Loam | 85 | 8.2 |
| 5.5 | Sandy Loam | 95 | 4.5 |
| 7.0 | Sandy Loam | 92 | 5.1 |
| 8.5 | Sandy Loam | 75 | 12.3 |
| 5.5 | Clay | 91 | 6.2 |
| 7.0 | Clay | 88 | 7.0 |
Mandatory Visualization
Caption: Workflow for pH-adjusted QuEChERS extraction of this compound from soil.
References
Validation & Comparative
A Comparative Guide to Chloroacetamide Herbicides: Evaluating Terbuchlor and Butachlor for Annual Grass Control
This guide synthesizes the existing research on butachlor and provides a framework for the potential evaluation of terbuchlor, should data become available.
Butachlor: A Widely Documented Chloroacetamide Herbicide
Butachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class.[1] It is primarily absorbed by the germinating shoots of weeds and, to a lesser extent, by the roots.[1] Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, a critical process for cell division and plant growth.[1] This disruption ultimately leads to the death of susceptible annual grasses and some broadleaf weeds.
Efficacy of Butachlor in Annual Grass Control
Numerous studies have demonstrated the effectiveness of butachlor in controlling a variety of annual grasses in crops such as rice, maize, and wheat. The efficacy can be influenced by factors including application rate, soil type, moisture, and the specific weed species present.
| Crop | Target Annual Grasses | Application Rate (kg a.i./ha) | Weed Control Efficacy (%) | Reference |
| Transplanted Rice | Echinochloa crus-galli (Barnyard grass), Echinochloa colona (Jungle rice) | 1.0 - 1.5 | 85-95 | [2] |
| Direct-seeded Rice | Cyperus iria (Rice flatsedge), Fimbristylis miliacea (Hoora grass) | 1.25 | ~80 | [3] |
| Maize | Digitaria sanguinalis (Large crabgrass), Setaria faberi (Giant foxtail) | 2.0 - 2.5 | 80-90 | |
| Wheat | Avena fatua (Wild oat), Phalaris minor (Canary grass) | 1.5 - 2.0 | 75-85 |
This compound: An Overview
This compound is also a chloroacetamide herbicide, indicating it likely shares a similar mode of action with butachlor by inhibiting VLCFA biosynthesis. It is intended for the control of annual grassy weeds and broadleaf weeds in crops like rice, cereals, and soybeans. However, despite its classification and intended use, there is a notable absence of peer-reviewed field studies or publicly available quantitative data detailing its efficacy. Information on this compound appears to be scant and it is not widely commercialized.
Experimental Protocol: Evaluating Herbicide Efficacy for Annual Grass Control
The following is a generalized experimental protocol that can be used to evaluate and compare the efficacy of herbicides like this compound and butachlor.
1. Experimental Design:
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Layout: Randomized Complete Block Design (RCBD) with a minimum of three replications.
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Plot Size: Standardized plot dimensions (e.g., 5m x 3m) to ensure uniformity.
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Treatments:
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Untreated control (weedy check).
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Weed-free control (manual weeding).
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This compound at varying application rates (e.g., X, 1.5X, 2X kg a.i./ha).
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Butachlor at varying application rates (e.g., Y, 1.5Y, 2Y kg a.i./ha).
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Tank-mix combinations or sequential applications if relevant.
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2. Herbicide Application:
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Timing: Pre-emergence (PRE) application, typically within 3 days after sowing (DAS).
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Equipment: Calibrated knapsack sprayer with a specific nozzle type (e.g., flat fan) to ensure uniform coverage.
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Carrier Volume: Standardized water volume (e.g., 500 L/ha).
3. Data Collection:
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Weed Density and Biomass: Assessed at key crop growth stages (e.g., 30, 60, and 90 DAS) using quadrats placed randomly within each plot. Weeds are counted by species and then harvested, dried, and weighed.
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Weed Control Efficacy (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] * 100 where WPC is the weed biomass in the control plot and WPT is the weed biomass in the treated plot.
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Crop Phytotoxicity: Visually assessed on a scale of 0-10 (0 = no injury, 10 = complete crop death) at regular intervals after application.
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Crop Yield and Yield Components: Measured at harvest, including parameters like plant height, number of tillers/panicles, grains per panicle, 1000-grain weight, and final grain yield.
4. Statistical Analysis:
-
Data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.
-
Mean separation tests (e.g., Duncan's Multiple Range Test or Tukey's HSD) are used to compare treatment means.
Visualizing the Process
To illustrate the logical flow of herbicide evaluation and the mechanism of action, the following diagrams are provided.
References
Comparative Analysis of Terbuchlor and Other Chloroacetamide Herbicides: A Guide for Researchers
A detailed examination of the efficacy, mechanism of action, and experimental evaluation of key chloroacetamide herbicides, providing researchers, scientists, and drug development professionals with a comprehensive comparative resource.
The chloroacetamide class of herbicides represents a significant tool in modern agriculture for the pre-emergence control of annual grasses and small-seeded broadleaf weeds. This guide provides a comparative study of Terbuchlor and other prominent chloroacetamide herbicides, including acetochlor, alachlor, metolachlor, and butachlor. The primary focus is on their shared mechanism of action—the inhibition of very-long-chain fatty acid (VLCFA) synthesis—supported by available experimental data and detailed methodologies for key assays.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Chloroacetamide herbicides exert their phytotoxic effects by disrupting the elongation of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[1][2] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin, playing vital roles in cell division, membrane integrity, and protecting the plant from environmental stress.[2]
The primary target of these herbicides is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[2] Specifically, they inhibit the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting step in the fatty acid elongation cycle.[3] This inhibition is often irreversible as the herbicide forms a covalent bond with a cysteine residue in the active site of the enzyme. By blocking KCS, chloroacetamides prevent the addition of two-carbon units to the growing fatty acid chain, leading to a depletion of VLCFAs. This disruption of lipid metabolism ultimately results in the failure of seedling emergence and plant death.
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Comparative Efficacy of Chloroacetamide Herbicides
The efficacy of chloroacetamide herbicides can vary depending on the specific herbicide, application rate, weed species, and environmental conditions. Field studies provide valuable data for comparing their performance.
Table 1: Comparative Weed Control Efficacy of Selected Chloroacetamide Herbicides
| Herbicide | Application Rate (g ha⁻¹) | Weed Species | Weed Control (%) | Tillage System | Reference |
| Acetochlor | 3360 | Mixed Population | More Efficient | Conventional | |
| Alachlor | 3360 | Mixed Population | More Efficient | Conventional | |
| Metolachlor | 2400 | Mixed Population | More Efficient | Conventional | |
| S-Metolachlor | 1440 | Mixed Population | Less Efficient | No-Tillage | |
| Butachlor | Not specified | Not specified | Not specified | Not specified | |
| This compound | Not specified in comparative studies | Broad-leaved and annual grassy weeds | Data not available in comparative studies | Not specified | **** |
Note: Efficacy can be influenced by numerous factors and these values represent findings from specific studies.
This compound: A Profile
This compound (CAS No. 4212-93-5) is a chloroacetamide herbicide used for the control of broad-leaved and annual grassy weeds in various crops. Its chemical formula is C₁₈H₂₈ClNO₂. While its mechanism of action is confirmed as the inhibition of VLCFA synthesis, publicly available, direct comparative studies on its efficacy against other chloroacetamides and specific quantitative data on its potency (e.g., IC50 values for VLCFA elongase inhibition) are limited.
Experimental Protocols
1. In Vitro VLCFA Elongase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of chloroacetamide herbicides on the VLCFA elongase complex from plant microsomes.
-
Objective: To quantify the in vitro inhibition of VLCFA synthesis by herbicides.
-
Materials:
-
Plant tissue (e.g., etiolated leek seedlings)
-
Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing sucrose, DTT, and protease inhibitors)
-
Microsome isolation reagents
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)
-
[2-¹⁴C]malonyl-CoA (radiolabeled substrate)
-
Acyl-CoA primers (e.g., C18:0-CoA, C20:0-CoA)
-
Cofactors (NADPH, NADH)
-
Herbicide solutions of varying concentrations
-
Scintillation cocktail and counter
-
-
Methodology:
-
Microsome Isolation: Homogenize plant tissue in cold extraction buffer. Filter and centrifuge the homogenate at low speed to remove cell debris. Pellet the microsomal fraction by ultracentrifugation. Resuspend the microsomes in the assay buffer.
-
Enzyme Assay: In a reaction tube, combine the microsomal preparation, assay buffer, acyl-CoA primer, and cofactors.
-
Inhibition: Add the chloroacetamide herbicide at various concentrations to the reaction tubes. Include a control with no herbicide.
-
Reaction Initiation: Start the reaction by adding [2-¹⁴C]malonyl-CoA.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Quantification: Measure the radioactivity incorporated into the elongated fatty acids using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each herbicide concentration relative to the control. Determine the IC50 value (the concentration of herbicide that causes 50% inhibition of enzyme activity).
-
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2. Analysis of VLCFA Levels in Herbicide-Treated Plants by GC-MS
This protocol describes the extraction and analysis of VLCFAs from plant tissues to assess the in vivo effects of chloroacetamide herbicides.
-
Objective: To quantify changes in the VLCFA profile of plants following herbicide treatment.
-
Materials:
-
Herbicide-treated and control plant tissue
-
Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
Internal standard (e.g., a fatty acid not typically found in the plant)
-
Reagents for transmethylation (e.g., methanolic HCl or BF₃-methanol)
-
Organic solvent for extraction of fatty acid methyl esters (FAMEs) (e.g., hexane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Methodology:
-
Sample Preparation: Harvest and freeze-dry plant tissue from both herbicide-treated and control groups.
-
Lipid Extraction: Homogenize the dried tissue and extract total lipids using a solvent mixture (e.g., chloroform:methanol). Add an internal standard for quantification.
-
Transmethylation: Convert the fatty acids in the lipid extract to their volatile fatty acid methyl esters (FAMEs) by heating with a transmethylation reagent.
-
FAME Extraction: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. The gas chromatograph separates the FAMEs based on their chain length and degree of saturation. The mass spectrometer identifies and quantifies each FAME based on its mass spectrum and fragmentation pattern.
-
Data Analysis: Compare the levels of individual VLCFAs (C20 and longer) between the herbicide-treated and control samples to determine the effect of the herbicide.
-
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Conclusion
Chloroacetamide herbicides, including this compound, acetochlor, alachlor, metolachlor, and butachlor, are effective tools for weed management due to their potent inhibition of VLCFA synthesis. While they share a common mechanism of action, their efficacy in the field can vary. Further research, particularly direct comparative studies including this compound with standardized methodologies, would provide a more complete understanding of its relative performance and potency. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to further investigate the biochemical and physiological effects of this important class of herbicides.
References
Terbuchlor Cross-Reactivity in Herbicide Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of Terbuchlor in immunoassays developed for other common triazine herbicides, supported by experimental data and detailed protocols.
The widespread use of triazine herbicides, such as atrazine and terbuthylazine, necessitates reliable monitoring methods to ensure environmental and food safety. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid, sensitive, and cost-effective screening tool for these compounds. However, a common challenge with immunoassays is the potential for cross-reactivity, where structurally similar, non-target compounds interfere with the assay, leading to inaccurate results. This guide focuses on the cross-reactivity profile of this compound, a chlorinated triazine herbicide, in immunoassays designed for other herbicides within the same class.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of this compound and other selected triazine herbicides in immunoassays utilizing polyclonal (S2) and monoclonal (K4E7) antibodies raised against atrazine. The data is adapted from a study by Buglak et al. (2019), which conducted a quantitative structure-activity relationship (QSAR) analysis of immune recognition for triazine herbicides.[1][2] The cross-reactivity (CR) is expressed as a percentage relative to the target analyte (atrazine), and the IC50 value, the concentration of the analyte required to inhibit 50% of the antibody binding, is also provided.
Table 1: Cross-reactivity (CR) and 50% Inhibition Concentration (IC50) of Triazine Herbicides in Atrazine-Specific Immunoassays.[1][2]
| No. | Compound | Polyclonal Antibody (S2) | Monoclonal Antibody (K4E7) |
| CR (%) | IC50 (nmol/L) | ||
| 1 | Atrazine | 100 | 1.5 |
| 2 | Propazine | 120 | 1.2 |
| 3 | Terbuthylazine | 83 | 1.8 |
| 4 | This compound | 75 | 2.0 |
| 5 | Simazine | 25 | 6.0 |
| 6 | Ametryn | 10 | 15.0 |
| 7 | Prometryn | 15 | 10.0 |
| 8 | Desmetryn | 5 | 30.0 |
Data presented in this table is derived from Buglak et al. (2019) and is intended for comparative purposes.
Experimental Protocol: Competitive ELISA for Herbicide Detection
The following is a detailed methodology for a typical competitive enzyme-linked immunosorbent assay (ELISA) used to determine the concentration of a herbicide and assess the cross-reactivity of other compounds.
Materials:
-
Microtiter plates (96-well) coated with a capture antibody specific to the target herbicide.
-
Standard solutions of the target herbicide at known concentrations.
-
Solutions of potential cross-reacting compounds (e.g., this compound) at various concentrations.
-
Enzyme-conjugated version of the target herbicide (e.g., herbicide-HRP conjugate).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of the target herbicide in a suitable buffer. Similarly, prepare a range of concentrations for the suspected cross-reacting compound, this compound.
-
Competitive Binding:
-
Add a fixed volume of the standard or sample solution to the respective wells of the antibody-coated microtiter plate.
-
Immediately add a fixed volume of the enzyme-conjugated herbicide to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding between the free herbicide (from the standard or sample) and the enzyme-conjugated herbicide for the antibody binding sites.
-
-
Washing: After incubation, wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) in the dark to allow for color development. The enzyme on the bound conjugate will convert the substrate, producing a colored product.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the known concentrations of the target herbicide standards.
-
Determine the concentration of the target herbicide in the unknown samples by interpolating their absorbance values on the standard curve.
-
To determine the cross-reactivity of this compound, calculate the IC50 value from its dose-response curve. The percent cross-reactivity is then calculated using the formula: (IC50 of target herbicide / IC50 of this compound) x 100%
-
Visualizing the Immunoassay Workflow
The following diagram illustrates the key steps in a competitive ELISA for herbicide detection.
Logical Relationship of Cross-Reactivity
The following diagram illustrates the principle of cross-reactivity in a competitive immunoassay.
References
- 1. QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies | PLOS One [journals.plos.org]
- 2. QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impacts of Terbuchlor and Atrazine
A comprehensive guide for researchers and drug development professionals on the environmental profiles of two distinct herbicides.
This guide provides a detailed comparison of the environmental impacts of Terbuchlor, a chloroacetanilide herbicide, and Atrazine, a widely used triazine herbicide. While extensive data is available for Atrazine, information regarding this compound is notably scarce, precluding a direct quantitative comparison. This document summarizes the available data, highlights the existing knowledge gaps for this compound, and offers a qualitative comparison based on the general characteristics of their respective chemical classes.
Executive Summary
Atrazine, a systemic herbicide, is well-documented for its persistence in soil and water, potential for groundwater contamination, and its effects as an endocrine disruptor in various non-target organisms. In contrast, this compound, a herbicide intended for use on crops like rice and cereals, remains largely uncommercialized, and public-domain data on its environmental fate and toxicity are limited. This guide presents the known quantitative data for Atrazine and provides a qualitative assessment of the potential environmental impact of this compound based on the characteristics of the chloroacetanilide herbicide class.
Data Presentation: A Tale of Two Herbicides
The following tables summarize the available quantitative data for Atrazine and highlight the significant data gaps for this compound.
Table 1: Physicochemical Properties and Environmental Fate
| Parameter | This compound | Atrazine |
| Chemical Class | Chloroacetanilide | Triazine |
| Water Solubility | Data not available | 33 mg/L at 22°C |
| Soil Sorption Coefficient (Koc) | Data not available | 100 cm³/g |
| Soil Half-life (DT50) | Data not available | 60 days (typical), can range from 14 to 109 days and persist for years in some conditions[1] |
| Potential for Leaching | Likely, based on chloroacetanilide class properties | High |
Table 2: Ecotoxicological Data
| Organism | Endpoint | This compound | Atrazine |
| Fish (e.g., Rainbow Trout) | 96-hour LC50 | Data not available | 4.5 - 11 mg/L |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | Data not available | 6.9 mg/L |
| Algae (e.g., Selenastrum capricornutum) | 72-hour EC50 | Data not available | 0.043 mg/L |
| Birds (e.g., Bobwhite Quail) | Acute Oral LD50 | Data not available | >2000 mg/kg |
| Mammals (Rat) | Acute Oral LD50 | Moderate (alert) | 1,869 - 3,090 mg/kg[2] |
Qualitative Comparison: Chloroacetanilides vs. Triazines
Given the lack of specific data for this compound, a qualitative comparison based on its chemical class, chloroacetanilides, can provide some insight into its potential environmental impact relative to Atrazine, a triazine.
Chloroacetanilide Herbicides (e.g., this compound):
-
Persistence and Mobility: Chloroacetanilide herbicides are known for their moderate to high persistence in soil and their potential to leach into groundwater due to their relatively high water solubility.[3][4] Their metabolites can also be persistent and mobile.[5]
-
Toxicity to Non-Target Organisms: This class of herbicides can be toxic to aquatic organisms, including fish and algae. Some chloroacetanilides have been classified as possible human carcinogens. Acute oral exposure in humans has been associated with effects on the central nervous system.
Triazine Herbicides (e.g., Atrazine):
-
Persistence and Mobility: Atrazine is notoriously persistent in the environment, with a long soil half-life and a high potential for runoff and leaching into surface and groundwater. It is one of the most frequently detected pesticides in water sources.
-
Toxicity and Endocrine Disruption: Atrazine exhibits toxicity to a range of non-target organisms, particularly aquatic plants. A significant body of research has identified Atrazine as an endocrine-disrupting chemical, capable of affecting the reproductive and developmental processes in amphibians, fish, and potentially mammals by interfering with hormone signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited for Atrazine are crucial for the interpretation and replication of the findings.
Protocol 1: Determination of Soil Half-Life (DT50) of Atrazine
-
Objective: To determine the rate of degradation of Atrazine in soil under controlled laboratory conditions.
-
Methodology:
-
Soil Collection and Preparation: Collect soil from a relevant agricultural field. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.
-
Spiking: Treat a known mass of the prepared soil with a standard solution of Atrazine to achieve a desired concentration. A control group with no Atrazine is also prepared.
-
Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction: Extract Atrazine from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile) and extraction technique (e.g., sonication or accelerated solvent extraction).
-
Analysis: Quantify the concentration of Atrazine in the extracts using analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Data Analysis: Plot the concentration of Atrazine against time and fit the data to a first-order decay kinetic model to calculate the DT50 value.
-
Protocol 2: Acute Toxicity Test for Atrazine in Fish (e.g., Rainbow Trout, Oncorhynchus mykiss) - OECD Guideline 203
-
Objective: To determine the median lethal concentration (LC50) of Atrazine to fish over a 96-hour exposure period.
-
Methodology:
-
Test Organisms: Use juvenile rainbow trout of a specific size and age range, acclimated to laboratory conditions.
-
Test Substance Preparation: Prepare a series of test solutions with geometrically spaced concentrations of Atrazine in clean, aerated water. A control group with no Atrazine is included.
-
Exposure: Place a specified number of fish (e.g., 10) into each test chamber containing the different Atrazine concentrations and the control. The test is conducted under a static or semi-static renewal regime for 96 hours.
-
Observations: Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, respiratory distress) at 24, 48, 72, and 96 hours.
-
Water Quality Monitoring: Monitor water quality parameters such as temperature, pH, and dissolved oxygen throughout the test.
-
Data Analysis: Calculate the 96-hour LC50 value, which is the concentration of Atrazine estimated to be lethal to 50% of the test fish, using statistical methods such as probit analysis.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of Atrazine-Induced Endocrine Disruption
Caption: Atrazine inhibits PDE4, leading to increased cAMP levels, PKA activation, and aromatase upregulation, ultimately causing hormonal imbalance.
Diagram 2: General Experimental Workflow for Herbicide Environmental Risk Assessment
References
- 1. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Oral Poisoning Due to Chloracetanilide Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alachlor - Wikipedia [en.wikipedia.org]
- 5. extension.soils.wisc.edu [extension.soils.wisc.edu]
A Comparative Guide to Terbuchlor and S-metolachlor for Weed Management in Soybeans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two chloroacetanilide herbicides, terbuchlor and S-metolachlor, for the control of weeds in soybean cultivation. While both compounds share the same mechanism of action, a direct comparison of their field efficacy is challenging due to a notable lack of publicly available research data for this compound.
Introduction and Chemical Overview
This compound and S-metolachlor are selective, pre-emergence herbicides belonging to the chloroacetanilide chemical family (WSSA Group 15).[1] They are primarily used to control annual grasses and some broadleaf weeds in various crops, including soybeans.[2][3] Their herbicidal activity relies on the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible weed seedlings, disrupting cell growth and development before they can emerge from the soil.
S-metolachlor is the more active S-isomer of the racemic mixture metolachlor. This refinement allows for lower application rates compared to older metolachlor formulations while achieving equivalent or enhanced weed control. Information regarding the commercialization and field performance of this compound is limited in scientific literature.
Mechanism of Action: VLCFA Inhibition
Both this compound and S-metolachlor function by inhibiting the VLCFA elongase enzyme complex in plants. This enzyme is critical for the synthesis of fatty acids with more than 18 carbons, which are essential components of cell membranes, epicuticular waxes, and suberin.
By disrupting VLCFA production, these herbicides lead to a cascade of effects in germinating weed seedlings:
-
Inhibition of Shoot and Root Growth: The primary effect is the stunting of the emerging shoot and roots.
-
Disruption of Cell Division: Without the necessary lipids for membrane formation, cell division and elongation are halted.
-
Seedling Death Prior to Emergence: Susceptible weeds are typically controlled before they can emerge from the soil and compete with the soybean crop.
Figure 1. Shared mechanism of action for this compound and S-metolachlor.
Comparative Data
Due to the limited availability of peer-reviewed studies on this compound, a quantitative comparison of efficacy based on experimental data is not possible at this time. The following table summarizes the known characteristics of each herbicide.
| Feature | This compound | S-metolachlor |
| Chemical Class | Chloroacetanilide | Chloroacetanilide |
| WSSA Group | 15 (VLCFA Inhibitor) | 15 (VLCFA Inhibitor) |
| Mode of Action | Inhibition of very-long-chain fatty acid (VLCFA) synthesis | Inhibition of very-long-chain fatty acid (VLCFA) synthesis |
| Application Timing | Pre-emergence | Pre-plant incorporated or pre-emergence |
| Target Weeds | Annual grasses and broadleaf weeds | Annual grasses (e.g., foxtail, crabgrass, barnyardgrass) and some broadleaf weeds (e.g., pigweed, lambsquarters) |
| Soybean Phytotoxicity | Data not available in reviewed literature. As a chloroacetanilide, potential for injury may exist under certain environmental conditions. | Generally low risk of phytotoxicity in soybeans when used according to label directions. However, high doses or sequential applications can cause some injury. |
| Data Availability | Scant | Extensive |
Hypothetical Experimental Protocol for Efficacy Comparison
To directly compare the efficacy of this compound and S-metolachlor in soybeans, a randomized complete block design field trial would be appropriate. The following protocol outlines a standard methodology.
Objective: To evaluate and compare the efficacy and crop safety of this compound and S-metolachlor applied pre-emergence in soybeans.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 4-6 replications.
-
Plot Size: Minimum of 3 meters wide by 10 meters long.
-
Soybean Variety: A common, commercially available variety suitable for the region.
Treatments:
-
Untreated Weedy Check
-
Weed-Free Check (maintained by hand-weeding)
-
This compound - Rate 1 (e.g., low labeled rate)
-
This compound - Rate 2 (e.g., high labeled rate)
-
S-metolachlor - Rate 1 (e.g., low labeled rate, e.g., 1.0 L/ha of a 960g/L EC formulation)
-
S-metolachlor - Rate 2 (e.g., high labeled rate, e.g., 1.5 L/ha of a 960g/L EC formulation)
Application:
-
Herbicides applied pre-emergence, within 3 days of planting, to a well-prepared, clod-free seedbed.
-
Application with a calibrated research plot sprayer using appropriate nozzles and pressure to ensure uniform coverage.
Data Collection:
-
Weed Control: Visual ratings of percent weed control by species at 14, 28, and 56 days after treatment (DAT).
-
Weed Density and Biomass: Counts and dry weight of weeds from quadrats within each plot at a key time point (e.g., 56 DAT).
-
Crop Phytotoxicity: Visual injury ratings (e.g., stunting, chlorosis) at 7, 14, and 28 DAT on a 0% (no injury) to 100% (crop death) scale.
-
Soybean Yield: Harvest the center rows of each plot, adjust for moisture, and calculate yield ( kg/ha ).
Statistical Analysis:
-
Data subjected to Analysis of Variance (ANOVA).
-
Treatment means separated using a protected LSD or Tukey's HSD test at α = 0.05.
Figure 2. Generalized experimental workflow for herbicide efficacy trials.
Conclusion
Both this compound and S-metolachlor are chloroacetanilide herbicides that inhibit VLCFA synthesis, making them effective for pre-emergence control of annual grasses and some broadleaf weeds in soybeans. S-metolachlor is a widely used and extensively studied herbicide with proven efficacy. In contrast, this compound is not widely commercialized, and there is a significant lack of published, peer-reviewed data to allow for a direct, evidence-based comparison of its performance against S-metolachlor or other standard herbicides. Future research, following protocols similar to the one outlined, is necessary to determine the relative efficacy and crop safety of this compound in soybean production systems.
References
A Comparative Analysis of the Degradation Rates of Terbuchlor and Propachlor
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the environmental degradation of the chloroacetanilide herbicides Terbuchlor and Propachlor. While extensive research has elucidated the degradation pathways and kinetics of Propachlor, there is a notable scarcity of publicly accessible experimental data on the degradation rates of this compound.
This guide presents a side-by-side comparison based on the available information, highlighting the degradation characteristics of Propachlor and noting the data gaps for this compound. This information is crucial for researchers, scientists, and drug development professionals in assessing the environmental fate and persistence of these compounds.
Quantitative Degradation Data
The following table summarizes the available quantitative data on the degradation rates of Propachlor. No comparable experimental data for this compound was found in the reviewed literature.
| Herbicide | Parameter | Value | Conditions | Source |
| Propachlor | Half-life (t½) | 2 - 14 days | Aerobic soil | [1] |
| Half-life (t½) | < 3 days | Aerobic soil (field dissipation) | [2] | |
| 50% Field Dissipation | 1 - 6 days | Not specified | [2] | |
| Half-life (t½) | < 4 days | Anaerobic soil | [1] | |
| Generation Time | 3.4 hours | Growth of Pseudomonas sp. strain PEM1 on Propachlor | [3] | |
| Half-velocity Constant (Ks) | 0.17 ± 0.04 mM | Metabolism by Pseudomonas sp. strain PEM1 | ||
| Generation Time | 3.1 hours | Growth of Acinetobacter sp. strain BEM2 on Propachlor | ||
| Half-velocity Constant (Ks) | 0.3 ± 0.07 mM | Metabolism by Acinetobacter sp. strain BEM2 | ||
| This compound | Half-life (t½) | Data not available | - | - |
Degradation Pathways
Propachlor
The microbial degradation of Propachlor is the primary mechanism of its dissipation in the environment. Studies have identified distinct degradation pathways utilized by different soil bacteria.
Two well-characterized pathways involve initial dehalogenation followed by further breakdown of the molecule. In strains of Pseudomonas and Acinetobacter, the initial step is the removal of the chlorine atom from the acetamide group to form N-isopropylacetanilide.
Subsequent degradation steps differ between bacterial species. For instance, Pseudomonas sp. strain PEM1 metabolizes N-isopropylacetanilide to acetanilide, acetamide, and eventually catechol. In contrast, Acinetobacter sp. strain BEM2 breaks down N-isopropylacetanilide into N-isopropylaniline and isopropylamine. In both pathways, the aromatic ring of Propachlor can be completely mineralized to carbon dioxide.
Microbial degradation pathways of Propachlor by different soil bacteria.
This compound
Experimental Protocols
The following section details the methodologies employed in key studies on Propachlor degradation.
Study of Propachlor Degradation by Soil Bacteria
Objective: To isolate and characterize bacteria capable of degrading Propachlor and to elucidate the metabolic pathways.
Methodology:
-
Enrichment and Isolation: Soil samples are enriched in a mineral salts medium containing Propachlor as the sole carbon source. Serial dilutions are plated to isolate individual bacterial colonies.
-
Growth Studies: Isolated strains are grown in liquid cultures with Propachlor as the sole carbon and energy source. Bacterial growth is monitored over time by measuring optical density.
-
Metabolite Identification:
-
Cell suspensions of the isolated bacteria are incubated with Propachlor.
-
At various time points, samples of the culture medium are collected and extracted with an organic solvent (e.g., ethyl acetate).
-
The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify Propachlor and its degradation intermediates.
-
-
Mineralization Assay:
-
To determine the extent of complete degradation, ¹⁴C-ring-labeled Propachlor is used.
-
Bacterial cultures are incubated with the radiolabeled herbicide.
-
The evolution of ¹⁴CO₂ is measured over time using a scintillation counter, which indicates the mineralization of the aromatic ring.
-
Experimental workflow for studying the microbial degradation of Propachlor.
Conclusion
The available scientific literature provides a solid foundation for understanding the degradation of Propachlor in the environment, with detailed information on its degradation rates under various conditions and the specific microbial pathways involved. In stark contrast, there is a significant lack of published experimental data on the degradation of this compound. To enable a comprehensive and objective comparison, further research is critically needed to determine the degradation kinetics and metabolic pathways of this compound in relevant environmental systems. Such studies would be invaluable for a more complete risk assessment of this herbicide.
References
Assessing the Selectivity of Chloroacetamide Herbicides in Cereal and Legume Crops: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of chloroacetamide herbicides in different crop varieties, with a focus on wheat, maize, and soybean. Due to the limited availability of public data on Terbuchlor, this guide focuses on other widely used chloroacetamide herbicides: Acetochlor, S-metolachlor, and Alachlor. The information presented is a synthesis of findings from various studies and provides a framework for evaluating herbicide selectivity.
Executive Summary
Chloroacetamide herbicides are a class of pre-emergent herbicides widely used for controlling annual grasses and some broadleaf weeds in a variety of crops. Their mode of action involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for cell division and growth in susceptible plants. The selectivity of these herbicides is critical to ensure weed control without causing significant injury to the crop. This guide presents available data on the phytotoxicity and yield effects of Acetochlor on wheat, S-metolachlor on maize, and Alachlor on soybean, providing a comparative overview for researchers.
Data Presentation: Herbicide Selectivity in Different Crop Varieties
The following tables summarize the quantitative data on the phytotoxicity and yield effects of selected chloroacetamide herbicides on wheat, maize, and soybean. It is important to note that the effects of herbicides can vary significantly based on factors such as soil type, climate, application rate, and crop variety.
Table 1: Effect of Acetochlor on Wheat
| Wheat Variety | Application Rate (g a.i./ha) | Phytotoxicity (%) | Yield Reduction (%) | Reference |
| Jimai 22 | 750 | Minimal | - (Yield benefit observed) | |
| Not Specified | Not Specified | Significant accumulation in roots, less in foliage | IC50 values determined |
Table 2: Effect of S-metolachlor on Maize
| Maize Hybrid | Application Rate (kg a.i./ha) | Phytotoxicity (%) | Yield Reduction (%) | Reference |
| P-3203 | 1.92 | Not specified | - (Yield increase of 21%) | |
| Not Specified | 1.12 | Not specified | - (Consistently high yields) | |
| Not Specified | 0.05 (1/16x label rate) | No significant biomass reduction | Not specified |
Table 3: Effect of Alachlor on Soybean
| Soybean Variety | Application Rate ( kg/ha ) | Phytotoxicity (%) | Yield Reduction (%) | Reference |
| Not Specified | 2.0 | Not significant | - (Significantly higher seed yield) | |
| CD 214 (RR) | 0.36 - 5.76 | Mild to moderate | Not specified | |
| Not Specified | Not Specified | "Draw-stringing" injury | Unlikely to cause yield loss |
Experimental Protocols
The assessment of herbicide selectivity involves a combination of greenhouse and field trials. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Greenhouse-Based Dose-Response Assay for Herbicide Phytotoxicity
This protocol is adapted from studies assessing the relative sensitivity of different plant species to herbicides.
Objective: To determine the dose-dependent phytotoxic effect of a herbicide on various crop varieties under controlled environmental conditions.
Materials:
-
Seeds of the crop varieties to be tested.
-
Herbicide of interest (e.g., this compound, Acetochlor, S-metolachlor, Alachlor).
-
Pots filled with a standardized soil or potting mix.
-
Greenhouse with controlled temperature, light, and humidity.
-
Spraying equipment calibrated for precise application.
-
Analytical balance.
-
Drying oven.
Procedure:
-
Planting: Sow a predetermined number of seeds of each crop variety into individual pots.
-
Growth Stage: Allow the plants to grow to a specific developmental stage (e.g., two to three true leaves) before herbicide application.
-
Herbicide Preparation: Prepare a series of herbicide concentrations, including a control (no herbicide) and a range of doses above and below the recommended field application rate.
-
Application: Apply the different herbicide concentrations to the respective pots using a calibrated sprayer to ensure uniform coverage.
-
Incubation: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Phytotoxicity Assessment: Visually assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death). Symptoms to record include stunting, chlorosis, necrosis, and morphological abnormalities.
-
Biomass Measurement: At the end of the experimental period, harvest the above-ground plant biomass from each pot.
-
Dry Weight Determination: Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as the GR50 (the herbicide dose that causes a 50% reduction in plant growth).
Protocol 2: Field Trial for Assessing Herbicide Selectivity and Crop Yield
This protocol outlines the methodology for evaluating the impact of herbicides on crop performance under real-world agricultural conditions.
Objective: To assess the selectivity of a herbicide on different crop varieties by measuring phytotoxicity and crop yield in a field setting.
Materials:
-
Seeds of the crop varieties to be tested.
-
Herbicide of interest and any required adjuvants.
-
Commercial-scale agricultural equipment for planting, spraying, and harvesting.
-
Field plots with uniform soil characteristics.
-
Weather monitoring equipment.
Procedure:
-
Experimental Design: Design the field trial using a recognized statistical design, such as a randomized complete block design, with multiple replications for each treatment.
-
Plot Establishment: Prepare the field plots according to standard agricultural practices for the specific crop.
-
Planting: Plant the different crop varieties in their respective plots.
-
Herbicide Application: Apply the herbicide at the recommended rate and timing (pre-emergence or post-emergence) using calibrated field spraying equipment. Include an untreated control for comparison.
-
Phytotoxicity Assessment: Visually assess crop injury at key growth stages using a standardized rating scale.
-
Weed Control Efficacy: Assess the effectiveness of the herbicide in controlling the target weed species.
-
Yield Data Collection: At crop maturity, harvest the plots and determine the grain yield for each treatment. Adjust yield data for moisture content.
-
Data Analysis: Statistically analyze the phytotoxicity and yield data to determine if there are significant differences between the herbicide-treated plots and the untreated control, and among different crop varieties.
Mandatory Visualization
Validating Kinase Inhibition in Cell-Based Assays: A Comparative Guide Featuring Dasatinib
In the realm of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone, revolutionizing treatment for various malignancies.[1][2] These small molecules are designed to block the action of tyrosine kinases, enzymes that play a crucial role in the signaling pathways governing cell growth, proliferation, and survival.[3][4] Dysregulation of these kinases is a common driver of cancer.[4] This guide provides a comparative analysis of the validation of kinase inhibition in cell-based assays, using the potent, orally bioavailable dual Src/Abl inhibitor, Dasatinib, as a primary example. We will compare its performance with other well-established TKIs, Bosutinib and Ponatinib, and provide detailed experimental protocols and visualizations to aid researchers in their drug development efforts.
Data Presentation: Comparative Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a kinase inhibitor. The table below summarizes the IC50 values for Dasatinib, Bosutinib, and Ponatinib against several key kinases. Lower IC50 values are indicative of greater potency.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| BCR-ABL | 0.9 - 9 | ~1 | 0.37 - 2 |
| BCR-ABL (T315I Mutant) | >10,000 | Inactive in vivo | 2 |
| c-SRC | 0.5 - 16 | 1.2 | ~50 (various Src family) |
| c-KIT | - | >10,000 | Potent inhibitor |
| PDGFR | - | >10,000 | Potent inhibitor |
| VEGFR | - | - | Potent inhibitor |
| FGFR | - | - | Potent inhibitor |
Note: IC50 values can vary based on the specific cell lines and assay conditions used. The data presented is a representative compilation from published literature.
Experimental Protocols
Western Blot for Analysis of Target Phosphorylation
A Western blot is a fundamental technique to directly assess the efficacy of a kinase inhibitor by measuring the phosphorylation state of its target protein or downstream substrates within the cell. A reduction in the phosphorylated form of the target protein upon treatment with the inhibitor confirms its intracellular activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., K562 for BCR-ABL or a cell line with activated Src signaling) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation levels.
-
Pre-treat the cells with a range of concentrations of the kinase inhibitor (e.g., Dasatinib, Bosutinib, Ponatinib) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate growth factor or activator (if necessary) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target kinase.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target protein and/or a loading control like β-actin.
-
Cell Viability Assay (MTT/MTS or Luminescence-Based)
Cell viability assays are used to determine the downstream effects of kinase inhibition, such as reduced proliferation or induced cell death (cytotoxicity).
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for a desired treatment duration (e.g., 48 or 72 hours).
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
For Luminescence-Based Assays (e.g., CellTiter-Glo®):
-
Add the reagent directly to the wells according to the manufacturer's instructions.
-
Mix and incubate for a short period.
-
Record the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Simplified Src signaling pathway and the point of inhibition by Dasatinib.
Caption: Experimental workflow for Western blot analysis of kinase inhibition.
Caption: Logical relationships between selected TKIs and their primary targets.
References
Safety Operating Guide
Navigating the Final Step: A Guide to Proper Disposal of Laboratory Chemicals
Absence of specific guidance for "Terbuchlor" necessitates a focus on established best practices for hazardous chemical disposal. Researchers, scientists, and drug development professionals are urged to consult the specific Safety Data Sheet (SDS) for any chemical prior to handling and disposal.
Immediate Safety and Logistical Information
Proper disposal begins with safe handling and accurate identification of the waste. Adherence to these initial steps is paramount to prevent accidents and ensure regulatory compliance.
Personal Protective Equipment (PPE) and Handling
Before handling any chemical waste, it is essential to wear appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, eye protection, and a lab coat.[1][2] All handling of hazardous waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] Avoid direct contact with skin and eyes, and prevent the release of chemicals into the environment.[4]
Waste Identification and Labeling
Properly labeling chemical waste is a crucial step for safe disposal. Each waste container must be clearly labeled with the words "Hazardous Waste" and include the full chemical name(s) of the contents. Chemical abbreviations or generalities are not acceptable. The label should also include information about the hazards of the waste (e.g., flammable, corrosive, toxic).
Operational and Disposal Plan
The disposal of chemical waste must follow a structured plan to ensure that it is managed safely and in accordance with regulations.
Step-by-Step Disposal Procedures
-
Container Selection and Management :
-
Use a suitable container with a secure lid that is compatible with the chemical waste being stored.
-
Ensure the container is in good condition, with no leaks or cracks.
-
Keep waste containers closed except when adding waste.
-
Do not overfill containers; a general guideline is to fill to no more than 75-90% capacity to allow for expansion.
-
-
Waste Segregation and Storage :
-
Segregate incompatible wastes to prevent hazardous reactions. For example, flammable liquids should be stored separately from oxidizers.
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
-
Disposal of Unused or Expired Chemicals :
-
Any unwanted or expired chemical is considered a waste and must be disposed of following hazardous waste procedures.
-
Do not dispose of chemicals down the drain or in the regular trash.
-
-
Management of Contaminated Materials :
-
Labware, glassware, and other materials contaminated with hazardous chemicals must be treated as hazardous waste.
-
Package these materials in a puncture-proof container and label it as "Hazardous Waste," listing the contaminating chemical.
-
-
Empty Container Disposal :
-
Empty chemical containers should be triple-rinsed with an appropriate solvent.
-
The rinsate from this process must be collected and treated as hazardous waste.
-
After triple-rinsing and air drying, the container may be disposed of in the regular trash, unless it held a highly toxic substance, in which case it should still be managed as hazardous waste.
-
Regulatory Framework
The disposal of hazardous waste in the United States is primarily governed by two federal acts, the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).
| Regulation | Governing Agency | Key Provisions |
| Resource Conservation and Recovery Act (RCRA) | Environmental Protection Agency (EPA) | Governs the management and disposal of hazardous wastes from "cradle-to-grave," tracking it from generation to final disposal. |
| Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) | Environmental Protection Agency (EPA) | Regulates the sale, distribution, and use of pesticides. It mandates that pesticide labels include legally binding disposal instructions. |
Many states have their own, often stricter, regulations for hazardous waste disposal. Some states offer "Clean Sweep" programs for the collection and disposal of pesticides. It is essential to contact your institution's Environmental Health and Safety (EHS) office or your local solid waste agency for specific guidance.
Experimental Protocols and Workflows
The following diagram illustrates the general workflow for the proper disposal of a hazardous chemical in a laboratory setting.
Caption: Workflow for Hazardous Chemical Disposal in a Laboratory Setting.
References
Navigating the Safe Handling of tert-Butyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl chloride, a highly flammable and volatile chemical. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Essential Safety Information at a Glance
A summary of key quantitative safety data for tert-Butyl chloride is provided in the table below. This information is crucial for conducting risk assessments and implementing appropriate safety controls.
| Parameter | Value | Source |
| Flash Point | -30°C (-22°F) closed cup | [1] |
| Boiling Point | 51-52°C (124-126°F) | [1] |
| Hazard Class | Flammable liquids (Category 2 or 3) | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, water, alcohols | [3] |
Personal Protective Equipment (PPE)
When handling tert-Butyl chloride, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and accidental ingestion.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl rubber or Viton™ are recommended. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes made of a non-porous material are required.
-
Respiratory Protection: All work with tert-Butyl chloride must be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.
Experimental Protocol: Safe Handling of tert-Butyl Chloride
This protocol outlines the essential steps for safely handling tert-Butyl chloride in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have all necessary reagents and equipment, including spark-proof tools, readily available.
-
Prepare spill cleanup materials and appropriate quenching agents.
-
Verify that a safety shower and eyewash station are accessible.
-
-
Handling:
-
Work with the smallest feasible quantities of the chemical.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Keep the container tightly closed when not in use.
-
Handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Avoid contact with incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with tert-Butyl chloride.
-
Properly label and store any unused material in a cool, dry, well-ventilated area away from heat and ignition sources.
-
Thoroughly wash hands and forearms after handling.
-
Disposal Plan
-
Waste Collection: Collect waste tert-Butyl chloride and any contaminated materials in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant. Do not dispose of it down the drain. Empty containers may still contain flammable vapors and should be handled with care.
Emergency Procedures
-
Spill: In case of a small spill, evacuate the area, remove all ignition sources, and clean it up using an inert absorbent material. For large spills, evacuate the laboratory and call emergency services.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a heavy water stream.
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.
-
Workflow for Safe Handling of tert-Butyl Chloride
Caption: Workflow for the safe handling of tert-Butyl chloride from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
